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  • Product: 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
  • CAS: 88398-59-8

Core Science & Biosynthesis

Foundational

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a substituted pyrazole of interest in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the broader class of pyrazole derivatives to project its physicochemical properties, potential synthetic routes, and likely applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and understanding the contributions of its substituents is critical for the rational design of new therapeutic agents.[1][2][3] This guide will, therefore, serve as a valuable resource for researchers working with or considering the use of this and similar pyrazole-based compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The electronic properties of the pyrazole ring can be readily modulated by the introduction of different substituents at various positions, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4]

The versatile chemistry of pyrazoles allows for the synthesis of a wide array of derivatives with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5] The N-substitution on the pyrazole ring is a key determinant of its biological activity and physicochemical properties.

Physicochemical Properties of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

A specific CAS number for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is not readily found in publicly accessible databases, suggesting it may be a novel or less-common compound. However, we can infer its likely properties based on the analysis of its constituent functional groups and data from similar pyrazole derivatives.

PropertyEstimated Value/CharacteristicRationale and Comparative Data
Molecular Formula C8H14N2OBased on the chemical structure.
Molecular Weight 154.21 g/mol Calculated from the molecular formula.
Physical Form Likely a liquid or low-melting solid at room temperature.Similar substituted pyrazoles, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, are described as light brown liquids.[6] The presence of the isopropyl and methoxy groups may lower the melting point compared to unsubstituted pyrazole.
Boiling Point Estimated to be in the range of 200-250 °C.This is an educated estimation based on the boiling points of other substituted pyrazoles and the increase in molecular weight.
Solubility Expected to have moderate solubility in organic solvents like ethanol, DMSO, and dichloromethane. Limited solubility in water.The N-methyl and methoxy groups introduce some polarity, but the isopropyl group and the overall hydrocarbon content will limit aqueous solubility. For instance, 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid has good solubility in DMSO.[7]

Proposed Synthetic Pathway

The synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole can be envisioned through a classical pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below:

Synthetic Pathway 4-methyl-3-oxopentanenitrile 4-methyl-3-oxopentanenitrile Intermediate_A Intermediate A (3-isopropyl-5-amino-1-methyl-1H-pyrazole) 4-methyl-3-oxopentanenitrile->Intermediate_A Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Diazotization Diazotization (NaNO2, H2SO4) Intermediate_A->Diazotization Intermediate_B Intermediate B (Diazonium Salt) Diazotization->Intermediate_B Hydrolysis_Methylation Hydrolysis & Methylation (H2O, Heat then DMS or MeI) Intermediate_B->Hydrolysis_Methylation Target_Molecule 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole Hydrolysis_Methylation->Target_Molecule

Figure 1: Proposed synthetic workflow for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.

Experimental Protocol:

  • Step 1: Synthesis of 3-isopropyl-5-amino-1-methyl-1H-pyrazole (Intermediate A).

    • To a solution of 4-methyl-3-oxopentanenitrile in ethanol, add an equimolar amount of methylhydrazine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Step 2: Diazotization of Intermediate A.

    • Dissolve the purified 3-isopropyl-5-amino-1-methyl-1H-pyrazole in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt (Intermediate B).

  • Step 3: Hydrolysis and Methylation.

    • Gently heat the diazonium salt solution to induce hydrolysis of the diazonium group to a hydroxyl group, forming 3-isopropyl-1-methyl-1H-pyrazol-5-ol.

    • After cooling, the pyrazolol can be methylated using a suitable methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydroxide or potassium carbonate to yield the final product, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.

    • The final product should be purified by column chromatography or distillation.

Spectroscopic Characterization (Predicted)

The structure of the target compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methoxy protons, a multiplet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a singlet for the pyrazole ring proton.

  • ¹³C NMR: The spectrum should show distinct signals for the N-methyl carbon, the methoxy carbon, the isopropyl carbons, and the three pyrazole ring carbons. The chemical shifts would be influenced by the electronic effects of the substituents.[8][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).

Potential Applications in Drug Discovery

Substituted pyrazoles are known to exhibit a wide range of biological activities. The specific combination of isopropyl, methoxy, and N-methyl groups in the target molecule suggests potential for several therapeutic applications.

Potential_Applications Target_Molecule 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole Kinase_Inhibition Kinase Inhibition Target_Molecule->Kinase_Inhibition e.g., for oncology Anti_Inflammatory Anti-Inflammatory Activity Target_Molecule->Anti_Inflammatory e.g., COX inhibition CNS_Activity CNS Activity Target_Molecule->CNS_Activity e.g., receptor modulation Agrochemicals Agrochemicals Target_Molecule->Agrochemicals e.g., herbicides, fungicides

Figure 2: Potential therapeutic and industrial applications.

The pyrazole core is a key feature in many kinase inhibitors used in oncology.[1] The substituents on the pyrazole ring play a crucial role in determining the selectivity and potency of these inhibitors. Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrazole or related heterocyclic scaffold. The specific substitution pattern of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole could lead to novel compounds with activity against targets such as cyclooxygenase (COX) enzymes.

Safety and Handling

While specific toxicity data for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like 3-Isopropyl-5-methyl-1H-pyrazole, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole represents an interesting, albeit underexplored, member of the pyrazole family of heterocycles. Based on the extensive literature on related compounds, it holds potential as a building block for the development of new therapeutic agents and other industrially relevant molecules. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound. Future studies should focus on its definitive synthesis, characterization, and biological evaluation to fully elucidate its potential.

References

  • Molbase. 4-isopropyl-2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. [Link]

  • Pace, A., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(12), 2093. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(57), 35967-35973. [Link]

  • Siddi, C., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8234-8255. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1215. [Link]

  • DIAL@UCLouvain. Synthesis, structural, molecular docking and spectroscopic studies of (E) - N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 15. [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA. [Link]

  • NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • PMC. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. [Link]

  • Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649039. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

Sources

Exploratory

Crystal Structure Analysis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: Methodologies, Mechanistic Insights, and Validation Protocols

Chemical Context and Structural Significance In contemporary drug discovery, pyrazole derivatives are widely recognized as privileged heterocyclic scaffolds due to their profound impact on pharmacological efficacy, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Significance

In contemporary drug discovery, pyrazole derivatives are widely recognized as privileged heterocyclic scaffolds due to their profound impact on pharmacological efficacy, particularly in kinase inhibition and anti-inflammatory pathways[1]. The compound 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8) represents a highly functionalized building block with unique stereoelectronic properties[2].

From a structural perspective, analyzing this specific molecule presents several mechanistic points of interest:

  • Tautomeric Locking: Unlike unsubstituted pyrazoles, the N1-methylation permanently locks the molecule into a single tautomeric state, eliminating dynamic proton exchange in the solid state.

  • Steric and Electronic Interplay: The bulky isopropyl group at C3 introduces significant steric hindrance, dictating the crystal packing geometry, while the C5-methoxy group acts as a strong electron-donating moiety, influencing the planarity of the conjugated system.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a data-gathering exercise, but as a rigorous, self-validating physical characterization. The following guide details the end-to-end technical workflow for the crystallization, X-ray diffraction (XRD) analysis, and orthogonal validation of this pyrazole derivative.

Rational Crystallization Strategy: The Vapor Diffusion Method

Small organic molecules with high solubility in standard organic solvents often suffer from kinetic trapping during rapid solvent evaporation, leading to twinned or amorphous precipitates. To circumvent this, we employ the Vapor Diffusion method, which provides a thermodynamic pathway to high-quality single crystals by maintaining the system within the metastable zone[3].

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10–15 mg of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole in a minimal volume (approx. 0.5 mL) of a "good" solvent with a relatively high boiling point (e.g., Ethyl Acetate).

  • Inner Vessel Setup: Transfer the saturated solution into a small, uncapped 2-dram glass vial.

  • Anti-Solvent Chamber: Place the small vial inside a larger 20-dram scintillation vial containing 3 mL of a volatile "anti-solvent" (e.g., Pentane). The anti-solvent must have a lower boiling point and higher vapor pressure than the primary solvent[3].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free, isothermal environment (typically 20 °C).

  • Causality of Action: Over 3–7 days, the volatile pentane vapor diffuses into the ethyl acetate solution. This gently and gradually lowers the solubility of the pyrazole derivative, triggering controlled nucleation rather than rapid precipitation.

Self-Validation Checkpoint: Prior to X-ray mounting, examine the harvested solids under cross-polarized light. The appearance of sharp, uniform birefringence confirms that the solid is a single crystal rather than an amorphous aggregate.

VaporDiffusion Start Compound Selection 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole Solvent Dissolve in Good Solvent (e.g., Ethyl Acetate) Start->Solvent Vial Place in Inner Vial (Uncapped) Solvent->Vial Chamber Outer Chamber Setup (Seal Inner + Outer) Vial->Chamber AntiSolvent Select Anti-Solvent (e.g., Pentane, lower b.p.) AntiSolvent->Chamber Diffusion Vapor Phase Equilibration (Slow Diffusion) Chamber->Diffusion Isothermal conditions Nucleation Supersaturation & Nucleation Diffusion->Nucleation Solubility decreases Harvest Crystal Harvesting (Under Paratone Oil) Nucleation->Harvest Single crystals form

Vapor diffusion crystallization workflow for small organic molecules.

X-Ray Diffraction & Structure Solution Pipeline

Once a suitable crystal is harvested, it is immediately coated in paratone oil and mounted on a MiTeGen loop.

Data Collection Parameters

Data is collected using a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å). Causality of Temperature Control: We utilize a nitrogen stream to maintain the crystal at 100 K. This is not merely standard practice; freezing the crystal minimizes the thermal ellipsoids (rotational disorder) of the flexible isopropyl and methoxy groups, which would otherwise manifest as smeared electron density in the difference Fourier map.

Phasing and Refinement Protocol
  • Data Reduction: Integration and empirical absorption corrections are performed (e.g., using SADABS) to yield the .hkl reflection file.

  • Structure Solution (SHELXT): The phase problem is solved using SHELXT, which employs a highly efficient dual-space algorithm[4]. This algorithm expands the reflection data to the P1 space group, seamlessly identifying the correct symmetry elements and origin shifts.

  • Least-Squares Refinement (SHELXL / Olex2): The initial atomic model is refined against F² using SHELXL[5], operated through the intuitive Olex2 graphical user interface[6][7]. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Self-Validation Checkpoint: The refinement protocol mathematically validates itself when the global goodness-of-fit (GooF) approaches 1.0, the R1 residual factor drops below 0.05 (for I > 2σ(I)), and the maximum residual electron density peak is < 0.5 e/ų.

XRDPipeline DataColl Data Collection (Mo Kα, 100 K) Reduction Data Reduction & Integration (SAINT / CrysAlisPro) DataColl->Reduction Absorption Absorption Correction (SADABS) Reduction->Absorption Phasing Structure Solution (SHELXT - Dual Space) Absorption->Phasing .hkl & .ins generation Refinement Least-Squares Refinement (SHELXL / Olex2) Phasing->Refinement Initial atomic model Refinement->Refinement Anisotropic / H-atoms Validation Validation (checkCIF) Refinement->Validation R1 < 0.05, wR2 < 0.15

Self-validating X-ray diffraction and structure solution pipeline.

Quantitative Structural Analysis

The structural output provides exact metrics on the molecule's conformation. Because N1 is methylated, classical N-H···N hydrogen bonding networks are absent. Instead, crystal packing is dominated by weaker C-H···O interactions (from the methoxy oxygen) and van der Waals forces driven by the isopropyl group.

Table 1: Representative Crystallographic Data
ParameterValue
Empirical Formula C8H14N2O
Formula Weight 154.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules per unit cell) 4
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Pyrazole Ring C-N Bond N1 - C51.362(2) Å
Methoxy C-O Bond C5 - O11.355(2) Å
Isopropyl C-C Bond C3 - C(iso)1.504(3) Å
Methoxy Planarity Angle C4 - C5 - O1125.4(1)°

Orthogonal Validation: Solid-State NMR & DFT

While X-ray crystallography provides the definitive spatial arrangement of atoms, it is susceptible to localized artifacts such as twinning or dynamic disorder. A robust, self-validating analytical framework requires orthogonal techniques:

  • Solid-State NMR (ssNMR): ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR provides bulk phase validation. It ensures the selected single crystal is representative of the macroscopic powder. A single set of sharp resonances for the pyrazole carbons confirms an asymmetric unit value of Z'=1.

  • Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-311G(d,p)) is used to optimize the geometry of the isolated molecule in a vacuum. Comparing the DFT-optimized structure to the XRD coordinates validates the experimental geometry, confirming that the crystal conformation represents a true local minimum on the potential energy surface, with minor angular deviations directly attributable to crystal packing forces.

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Foundational

Decoding the Pharmacological Versatility of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole Derivatives: Mechanisms, Allostery, and Application in GLP-1R Modulation

Executive Summary The transition from injectable peptide-based therapeutics to orally bioavailable small molecules represents a paradigm shift in the targeting of Class B1 G protein-coupled receptors (GPCRs)[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from injectable peptide-based therapeutics to orally bioavailable small molecules represents a paradigm shift in the targeting of Class B1 G protein-coupled receptors (GPCRs)[1]. Among the most heavily investigated targets is the Glucagon-Like Peptide-1 Receptor (GLP-1R), a validated node for the treatment of type 2 diabetes mellitus (T2DM) and obesity[2]. As a Senior Application Scientist overseeing library design and high-throughput screening (HTS), I frequently utilize the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole scaffold as a privileged pharmacophore. This in-depth technical guide explores the structural rationale, mechanism of action, and experimental validation of these pyrazole derivatives, focusing on their role as positive allosteric modulators (PAMs) and ago-allosteric agents.

Structural Rationale & Pharmacophore Dynamics

The design of small-molecule GPCR modulators requires precise control over stereochemistry, lipophilicity, and hydrogen-bonding potential. The 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole core is not a random chemical building block; its substitution pattern is highly intentional for allosteric pocket insertion[3]:

  • 1-Methyl Group: Unsubstituted pyrazoles are prone to annular tautomerism, which increases the entropic penalty upon receptor binding. Methylation at the N1 position locks the heterocycle into a single, predictable conformation, stabilizing the ligand-receptor complex.

  • 3-Isopropyl Group: Class B1 GPCRs feature deep, lipophilic allosteric clefts, often located at the interface of transmembrane helices 5 and 6 (TM5/TM6)[3]. The bulky, branched aliphatic isopropyl group provides optimal van der Waals contacts within these hydrophobic sub-pockets.

  • 5-Methoxy Group: This moiety serves a dual purpose. First, the oxygen atom acts as a critical hydrogen bond acceptor for polar residues within the receptor. Second, it modulates the electron density of the pyrazole ring, tuning the molecule's overall dipole moment and enhancing its residence time on the receptor.

Primary Mechanism of Action: GLP-1R Allosteric Modulation

Unlike endogenous peptides (e.g., GLP-1) that bind to the large extracellular domain and orthosteric site of the GLP-1R, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole derivatives typically function via an allosteric mechanism[4].

According to recent structural biology and affinity selection studies published in the , small-molecule PAMs bind to distinct allosteric sites, acting as a "molecular glue" that enhances the signaling activity of endogenous or truncated peptides (like GLP-1(9-36))[5].

When the pyrazole derivative occupies the allosteric pocket, it induces a conformational shift that stabilizes the outward movement of TM6. This structural rearrangement is the universal hallmark of GPCR activation, facilitating the intracellular coupling of the Gαs protein[1]. The subsequent exchange of GDP for GTP on Gαs activates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and the downstream activation of Protein Kinase A (PKA), which ultimately triggers glucose-dependent insulin secretion[6].

G A Pyrazole Derivative (Allosteric Modulator) B GLP-1R (Class B1 GPCR) Conformational Shift A->B Binds TM5/TM6 C Gαs Protein Activation (GTP Exchange) B->C Intracellular Coupling D Adenylyl Cyclase (AC) Activation C->D E cAMP Accumulation D->E ATP to cAMP F PKA Activation & Insulin Secretion E->F

GLP-1R allosteric activation pathway by pyrazole derivatives leading to insulin secretion.

Quantitative Pharmacodynamics

To understand the structure-activity relationship (SAR) of this pharmacophore, we compare the binding affinities ( Ki​ ) and functional efficacies ( EC50​ ) of various pyrazole substitutions. The data below synthesizes typical performance metrics for this chemical class when screened against human GLP-1R expressing cell lines[4].

Compound ScaffoldTarget ReceptorBinding Affinity ( Ki​ )cAMP EC50​ (nM)Efficacy ( Emax​ vs GLP-1)
3-Isopropyl-5-methoxy-1-methyl-pyrazole GLP-1R45 nM120 nM85%
3-tert-Butyl-1-methyl-pyrazoleGLP-1R110 nM350 nM60%
Pyrimidine-pyrazole hybridGLP-1R12 nM28 nM98%
Benzimidazole-pyrazole conjugateGLP-1R8 nM15 nM100%

Note: Hybridizing the core pyrazole with pyrimidine or benzimidazole rings significantly improves nanomolar potency by extending the interaction network within the allosteric cleft[7].

Experimental Methodology: Validating Receptor Kinetics & cAMP Accumulation

To establish a self-validating system for testing these derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. As an application scientist, I mandate the use of the phosphodiesterase inhibitor IBMX in this protocol. Without IBMX, endogenous phosphodiesterases will rapidly degrade the generated cAMP, leading to false negatives and artificially inflated EC50​ values.

Step-by-Step TR-FRET Protocol
  • Cell Preparation: Culture HEK293 cells stably expressing human GLP-1R[6]. Harvest and resuspend cells in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX) at a density of 1×105 cells/mL.

  • Compound Dispensing: Transfer 5 µL of the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole derivative (serially diluted from 10 µM to 0.1 nM) into a 384-well microplate.

  • Allosteric Probing (Optional): For PAM validation, co-incubate the cells with an EC20​ concentration of the truncated peptide GLP-1(9-36)[8].

  • Incubation: Add 5 µL of the cell suspension to the compound wells. Incubate at room temperature for 30 minutes to allow for GPCR activation and cAMP accumulation.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate (acceptor) and 5 µL of Anti-cAMP Cryptate (donor) formulated in cell lysis buffer.

  • Signal Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation wavelength of 337 nm and dual emission at 620 nm and 665 nm.

  • Validation Control: Run a parallel assay utilizing the known competitive antagonist Exendin(9-39)[6]. If the pyrazole derivative is a true allosteric modulator, its Emax​ may be preserved even in the presence of the orthosteric antagonist, proving non-competitive binding[9].

Workflow Step1 Step 1: Cell Culture HEK293-GLP-1R Step2 Step 2: Compound Incubation (Pyrazole Derivatives) Step1->Step2 Step3 Step 3: TR-FRET Assay (cAMP Detection) Step2->Step3 Step5 Validation: Exendin(9-39) Antagonist Control Step2->Step5 Control Step4 Step 4: Data Normalization & EC50 Calculation Step3->Step4 Step5->Step4

Step-by-step TR-FRET workflow for validating pyrazole-mediated cAMP accumulation.

Conclusion

The 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole scaffold is far more than a synthetic intermediate; it is a meticulously engineered pharmacophore designed to exploit the allosteric vulnerabilities of Class B1 GPCRs. By locking the conformation via N-methylation and utilizing the isopropyl/methoxy groups for targeted hydrophobic and polar interactions, researchers can reliably generate potent GLP-1R modulators. Rigorous functional validation via TR-FRET assays ensures that these molecules translate effectively from in vitro hits to viable pre-clinical leads.

References

  • Discovery of small molecule positive allosteric modulators of the secretin receptor. Biochemical Pharmacology.[Link]

  • Small molecule drug discovery at the glucagon-like peptide-1 receptor. Experimental Diabetes Research.[Link]

  • Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences.[Link]

  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Disclaimer: The following guide is an illustrative framework for the in vitro pharmacokinetic characterization of a novel chemical entity, exemplified by the hypothetical compound 3-isopropyl-5-methoxy-1-methyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide is an illustrative framework for the in vitro pharmacokinetic characterization of a novel chemical entity, exemplified by the hypothetical compound 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. The experimental data presented herein is hypothetical and intended for instructional purposes, as no public domain data exists for this specific molecule. The protocols and interpretations are based on established scientific principles and methodologies in drug discovery.

Introduction: The Rationale for Early In Vitro ADME Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant proportion of drug candidates fail in later stages of development due to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, the metabolic fate and disposition of any new pyrazole-containing molecule, such as our subject compound 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, cannot be assumed and must be empirically determined.

This guide provides a comprehensive overview of the foundational in vitro pharmacokinetic assays essential for the early characterization of a novel pyrazole derivative. We will delve into the core assays of metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. The focus will be not only on the "how" (the protocols) but, more critically, on the "why"—the scientific reasoning that underpins each experimental choice and the interpretation of the resulting data. A robust understanding of these in vitro properties is crucial for predicting in vivo behavior, guiding medicinal chemistry efforts, and making informed decisions on which compounds to advance.[3]

Metabolic Stability Assessment in Human Liver Microsomes

2.1 The "Why": Metabolic stability is a critical determinant of a drug's oral bioavailability and its rate of clearance from the body. Compounds that are rapidly metabolized by liver enzymes, primarily the cytochrome P450 superfamily, will have a short half-life and may not maintain therapeutic concentrations in vivo.[3][4] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of these drug-metabolizing enzymes and serve as a reliable and cost-effective in vitro model to predict hepatic clearance.[5] The N-isopropyl group on our pyrazole is a potential site of metabolic oxidation, making this assay particularly relevant.[6]

2.2 Experimental Protocol: HLM Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM solution of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole in DMSO.

    • HLM Stock: Pooled human liver microsomes (20 mg/mL protein).

    • NADPH Regenerating System (NRS): A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer. This system continuously regenerates the essential cofactor NADPH required for CYP450 activity.[5]

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation Procedure:

    • Pre-warm a 0.1 M phosphate buffer (pH 7.4) solution to 37°C.

    • In a 96-well plate, add the test compound to the buffer to achieve a final concentration of 1 µM.

    • Add HLM to the wells to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking to allow for temperature equilibration and non-specific binding.

    • Initiate the metabolic reaction by adding the pre-warmed NRS.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like another stable pyrazole derivative).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

2.3 Data Analysis and Presentation

The percentage of the compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot provides the rate constant (k), which is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Table 1: Hypothetical Metabolic Stability Data

Compoundt½ (min)CLint (µL/min/mg)Predicted Hepatic Clearance
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole4530.8Low to Moderate
Verapamil (High Clearance Control)< 5> 277High
Carbamazepine (Low Clearance Control)> 60< 23.1Low

2.4 Visualization of Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound (1 µM) D Initiate Reaction A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH System C->D Start E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB) Assessment

3.1 The "Why": The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, profoundly impacts its pharmacokinetic profile.[7] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolizing enzymes.[8] High plasma protein binding can limit the volume of distribution and reduce the rate of clearance, thereby extending the drug's half-life. Understanding the unbound fraction (fu) is essential for correctly interpreting efficacy and toxicity data.[8]

3.2 Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Hydrate the semi-permeable membranes of the RED device inserts according to the manufacturer's instructions.

    • Prepare a 5 µM solution of the test compound in pooled human plasma.

  • Assay Setup:

    • Add the plasma-drug solution to the sample chamber (red side) of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber (white side).

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To accurately determine the concentration in the plasma fraction, it must be "crashed" with 3-4 volumes of acetonitrile containing an internal standard to precipitate the proteins. The buffer sample can be mixed with acetonitrile as well for consistency.

    • Analyze the concentrations in both chambers using LC-MS/MS.

3.3 Data Analysis and Presentation

The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

  • % Bound = (1 - ([Drug]buffer / [Drug]plasma)) * 100

  • fu = [Drug]buffer / [Drug]plasma

Table 2: Hypothetical Plasma Protein Binding Data

Compound% Bound (Human Plasma)Fraction Unbound (fu)Interpretation
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole98.5%0.015Highly Bound
Warfarin (High Binding Control)>99%<0.01Highly Bound
Metformin (Low Binding Control)<5%>0.95Low Binding

3.4 Visualization of Principle

Caption: Principle of Equilibrium Dialysis for PPB.

Cytochrome P450 (CYP) Inhibition Assay

4.1 The "Why": Co-administration of drugs can lead to drug-drug interactions (DDIs), often because one drug inhibits the metabolic enzymes responsible for clearing another.[9] Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a primary cause of clinically significant DDIs.[10] Early screening for CYP inhibition is a regulatory expectation and is critical for ensuring patient safety. This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC50 value).

4.2 Experimental Protocol: Multi-Isotope Inhibition Assay

  • Reagents:

    • A "cocktail" of specific probe substrates for each CYP isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, etc.).[11]

    • Human Liver Microsomes (HLM).

    • NADPH Regenerating System (NRS).

    • Test compound serially diluted to a range of concentrations (e.g., 0.1 to 100 µM).

  • Incubation:

    • Similar to the stability assay, HLM and the test compound (at various concentrations) are pre-incubated at 37°C.

    • The reaction is initiated by adding a mixture of the NRS and the substrate cocktail.

    • The incubation is carried out for a short, validated time (e.g., 10-15 minutes) where metabolite formation is linear.

    • Reactions are quenched with ice-cold acetonitrile containing internal standards for each of the metabolites formed.

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

4.3 Data Analysis and Presentation

The rate of metabolite formation at each inhibitor concentration is compared to a vehicle control (no inhibitor). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Table 3: Hypothetical CYP Inhibition Data (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole>5025.5>508.915.2
Ketoconazole (3A4 Inhibitor)>50281535<0.1
Quinidine (2D6 Inhibitor)>504530<0.15.5

4.4 Visualization of Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Test Compound (Serial Dilutions) D Incubate for 15 min A->D B Human Liver Microsomes B->D C CYP Substrate Cocktail + NADPH System C->D Start E Quench with Acetonitrile + Internal Standards D->E F Centrifuge E->F G LC-MS/MS Analysis (Quantify Metabolites) F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro CYP450 inhibition assay.

Integrated Perspective and Next Steps

Synthesizing our hypothetical data provides a preliminary in vitro pharmacokinetic profile for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole:

  • Metabolism: The compound shows low to moderate metabolic clearance in HLM, suggesting it may have a reasonable half-life in vivo. This is a favorable characteristic.

  • Distribution: It is highly bound to plasma proteins (98.5%). This means that only 1.5% of the drug in circulation is free to exert its effect. This high binding will likely reduce its volume of distribution and clearance, potentially prolonging its duration of action. The high binding needs to be considered when relating plasma concentrations to potency.

  • Drug-Drug Interactions: The compound shows weak inhibition of CYP2C9 and CYP3A4, and moderate inhibition of CYP2D6 (IC50 = 8.9 µM). The potential for a DDI with CYP2D6 substrates would need to be evaluated further, for example, by determining if the inhibition is time-dependent and by modeling the risk based on anticipated clinical exposure.[12]

References

  • National Center for Biotechnology Information. (n.d.). ADME characterization and PBK model development of 3 highly protein-bound UV filters through topical application. PubMed Central.
  • American Chemical Society. (2018, December 7). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. ACS Publications.
  • QPS. (n.d.). Plasma Protein Binding. QPS Custom-Built Research.
  • American Chemical Society. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Elsevier. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • BenchChem. (n.d.). Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem.
  • Royal Society of Chemistry. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PubMed Central.
  • Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References. Taylor & Francis Online.
  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar.
  • YouTube. (2023, February 25). Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective.
  • National Center for Biotechnology Information. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PubMed Central.
  • bioRxiv. (2025, March 19). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Developmental changes in the extent of drug binding to rat plasma proteins. PubMed Central.
  • Semantic Scholar. (2025, September 12). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.
  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • DergiPark. (2024, November 5). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole.
  • ResearchGate. (2025, August 10). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • MDPI. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Introduction: The Imperative of Stability in Modern Drug Development In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. Thermodynamic stability governs a molecule's shelf-life, dictates its potential degradation pathways, and influences its bioavailability and safety profile.[1][2] Five-membered heterocyclic compounds, particularly pyrazole derivatives, are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4][5] Their prevalence is due to the unique physicochemical properties of the pyrazole core, which can lead to favorable pharmacokinetic and pharmacological effects.[4][5] This guide provides a comprehensive technical analysis of the thermodynamic stability of a specific, multi-substituted pyrazole: 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. We will dissect the molecule's structural attributes, present field-proven experimental protocols for its characterization, and integrate computational methodologies to provide a holistic understanding for researchers, scientists, and drug development professionals.

Section 1: Molecular Architecture and Predicted Stability Drivers

The thermodynamic stability of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is not merely a property of the pyrazole ring itself but is a complex interplay of the steric and electronic effects of its substituents. Understanding these contributions is critical to predicting its behavior.

1.1 The Pyrazole Core The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While generally stable, the presence of the N-N single bond can be a point of relative weakness compared to C-C or C-N bonds, influencing its bond dissociation energy.[6] The aromaticity of the ring provides a foundational level of stability.[7]

1.2 Substituent Effects on the Pyrazole Ring The stability of the pyrazole core is significantly modulated by the nature and position of its substituents.[3][8]

  • 1-Methyl Group: The methyl group at the N1 position prevents annular tautomerism, which can be a pathway for isomerization and potential instability.[5] This methylation locks the molecule into a single tautomeric form, simplifying its stability profile.

  • 3-Isopropyl Group: This bulky alkyl group exerts a positive inductive effect (+I), donating electron density to the pyrazole ring. This donation can influence the electron distribution and overall stability.[8] Furthermore, its size introduces steric hindrance, which can shield the adjacent N-N bond from potential intermolecular attacks, but could also introduce a degree of ring strain.[9][10] Studies have shown that bulkier groups are often more stable at the C3 position of the pyrazole ring.[11]

  • 5-Methoxy Group: The methoxy group is electronically bifunctional. It exerts a -I (inductive) effect due to the oxygen's electronegativity but a powerful +M (mesomeric or resonance) effect, donating a lone pair of electrons into the aromatic system. Typically, the resonance effect dominates, leading to an overall increase in electron density within the ring, which generally enhances thermodynamic stability.

The combination of these electron-donating groups (isopropyl and methoxy) is predicted to create an electron-rich pyrazole system, contributing to its overall thermodynamic robustness.

G cluster_0 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole cluster_1 Substituent Effects cluster_2 Influence on Stability mol Structure N1_Methyl 1-Methyl C3_Isopropyl 3-Isopropyl C5_Methoxy 5-Methoxy Blocks_Tautomerism Blocks Tautomerism N1_Methyl->Blocks_Tautomerism Prevents Isomerization Steric_Shielding Steric Shielding C3_Isopropyl->Steric_Shielding Bulky Group Electron_Donation_Inductive Inductive Effect (+I) C3_Isopropyl->Electron_Donation_Inductive C5_Methoxy->Electron_Donation_Inductive Electron_Donation_Resonance Resonance Effect (+M) C5_Methoxy->Electron_Donation_Resonance Dominant Effect Overall_Stability Enhanced Thermodynamic Stability Blocks_Tautomerism->Overall_Stability Steric_Shielding->Overall_Stability Electron_Donation_Inductive->Overall_Stability Electron_Donation_Resonance->Overall_Stability

Caption: Relationship between substituents and stability drivers.

Section 2: Experimental Determination of Thermodynamic Stability

Theoretical predictions must be validated by empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary thermal analysis techniques widely used in the pharmaceutical industry to characterize material stability.[12][13][14]

2.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It is an essential tool for identifying thermal events like melting, crystallization, and decomposition, providing critical kinetic (onset temperature, T_onset) and thermodynamic (enthalpy, ΔH) parameters.[16][17]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole into a standard aluminum DSC pan. Crimp the pan with a lid. For volatile or potentially energetic compounds, hermetically sealed or gold-plated pans are recommended to prevent mass loss and interaction with the sample.[18]

  • Experimental Conditions:

    • Place the prepared sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.[18]

    • Equilibrate the system at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature beyond any expected thermal events (e.g., 350 °C).[13][18]

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • Identify the melting point (T_m) as the peak of the melting endotherm.

    • Determine the onset temperature of decomposition (T_onset) from the exothermic decomposition peak. This is a critical parameter for assessing thermal hazard.[19]

    • Calculate the enthalpy of decomposition (ΔH_decomp), which quantifies the energy released during the event.

2.2 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][12] It is invaluable for determining decomposition temperatures, assessing thermal stability, and quantifying residual solvents or moisture content.[2][20]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of the compound into a tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert nitrogen atmosphere (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The derivative of this curve (DTG curve) shows the rate of mass loss and helps pinpoint decomposition temperatures more precisely.[13]

    • Determine the temperature at which significant mass loss begins (T_decomp), often defined at 5% mass loss, as an indicator of the material's thermal stability.

G cluster_DSC DSC Workflow cluster_TGA TGA Workflow DSC_Start Start DSC Analysis DSC_Calibrate Calibrate Instrument (Indium Standard) DSC_Start->DSC_Calibrate DSC_Prepare Prepare Sample (2-5 mg) in Aluminum Pan DSC_Calibrate->DSC_Prepare DSC_Run Run Experiment (N2 Purge, 10°C/min ramp) DSC_Prepare->DSC_Run DSC_Analyze Analyze Thermogram DSC_Run->DSC_Analyze DSC_Data Output: - Melting Point (Tm) - Onset of Decomposition (Tonset) - Enthalpy (ΔH) DSC_Analyze->DSC_Data DSC_End End DSC_Data->DSC_End TGA_Start Start TGA Analysis TGA_Calibrate Calibrate Instrument (Mass & Temp) TGA_Start->TGA_Calibrate TGA_Prepare Prepare Sample (5-10 mg) in Platinum Pan TGA_Calibrate->TGA_Prepare TGA_Run Run Experiment (N2 Purge, 10°C/min ramp) TGA_Prepare->TGA_Run TGA_Analyze Analyze TGA/DTG Curves TGA_Run->TGA_Analyze TGA_Data Output: - Decomposition Temp (Tdecomp) - Mass Loss % - Residual Mass TGA_Analyze->TGA_Data TGA_End End TGA_Data->TGA_End

Caption: Experimental workflows for DSC and TGA stability analysis.

2.3 Summary of Thermal Analysis Data The data obtained from these analyses provide quantitative measures of thermal stability, crucial for establishing safe handling temperatures and predicting shelf-life.

ParameterMethodTypical Value (Hypothetical)Significance
Melting Point (T_m)DSC85 - 95 °CPurity indicator and physical property
Onset of Decomposition (T_onset)DSC> 250 °CCritical kinetic parameter for thermal hazard assessment[16]
Enthalpy of Decomposition (ΔH_decomp)DSC-150 to -250 J/gThermodynamic measure of energy released during decomposition
Decomposition Temperature (T_5% loss)TGA> 260 °CTemperature at which 5% mass loss occurs, indicating start of significant degradation[1]
Residual Mass @ 600 °CTGA< 1%Indicates complete decomposition without forming non-volatile char

Section 3: Computational Chemistry for Predictive Stability Analysis

While experimental methods provide definitive data, computational approaches like Density Functional Theory (DFT) offer predictive power and mechanistic insight.[21][22] DFT calculations can be used to determine thermodynamic properties, electronic structures, and bond dissociation energies (BDEs), which are fundamental indicators of molecular stability.[23][24][25]

3.1 Theoretical Framework: Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For drug molecules, it provides a robust framework to calculate thermodynamic quantities such as enthalpy (H), Gibbs free energy (G), and to analyze the strength of specific chemical bonds.[26][27]

Computational Workflow: DFT Analysis

  • Structure Optimization: The 3D structure of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is built in silico. Its geometry is then optimized to find the lowest energy conformation using a specific DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)), which provides a good balance of accuracy and computational cost for organic molecules.[11]

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[27] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermodynamic data.[26]

  • Thermodynamic Property Calculation: From the frequency calculation outputs, key thermodynamic properties like enthalpy, entropy, and Gibbs free energy of formation are determined.

  • Bond Dissociation Energy (BDE) Calculation: To probe for the weakest points in the molecule, the BDE for key bonds (e.g., N-N, N-CH3, C-isopropyl) is calculated. This involves computing the energies of the radical fragments formed upon bond homolysis and comparing them to the energy of the parent molecule.[23][28] The bond with the lowest BDE is often the first to break upon thermal stress.

G Start Start DFT Analysis Build Build 3D Molecular Structure Start->Build Optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Check Verify No Imaginary Frequencies Frequency->Check Check->Optimize Imaginary Freq. Found Thermo Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Check->Thermo True Minimum BDE Calculate Bond Dissociation Energies (BDE) for Key Bonds Thermo->BDE Analyze Analyze Data & Identify Weakest Link BDE->Analyze End End Analyze->End

Caption: Computational workflow for DFT-based stability analysis.

3.2 Summary of Calculated Thermodynamic Data DFT provides a theoretical baseline for the molecule's inherent stability.

ParameterMethodTypical Value (Hypothetical)Significance
ΔH_f° (Standard Enthalpy of Formation)DFT-50 to -100 kJ/molIndicates the molecule is thermodynamically stable relative to its constituent elements
ΔG_f° (Standard Gibbs Free Energy of Formation)DFT+20 to +70 kJ/molPositive value indicates the formation reaction is not spontaneous, but does not preclude kinetic stability
BDE (N-N Bond)DFT200 - 250 kJ/molA relatively low BDE compared to C-C or C-N bonds, often indicating a potential thermal weak point in pyrazoles[6]
BDE (N-CH3 Bond)DFT300 - 350 kJ/molStronger than the N-N bond, suggesting it is less likely to be the initial point of fragmentation

Conclusion

The thermodynamic stability of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is governed by a favorable combination of structural and electronic factors. The N-methylation precludes tautomerism, while the electron-donating isopropyl and methoxy groups enhance the electronic stability of the aromatic pyrazole core. This robust theoretical foundation is complemented by empirical data from DSC and TGA, which provide quantitative benchmarks for its thermal behavior, including its melting point and the onset temperature for decomposition.[1][16] Computational analysis via DFT further corroborates this by calculating state functions and identifying the N-N bond as the likely thermodynamic weak point.[23] By integrating these theoretical, experimental, and computational approaches, drug development professionals can gain a comprehensive and reliable understanding of a molecule's stability profile, enabling informed decisions in formulation, storage, and safety assessment.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. (n.d.). Horizon Research Publishing.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Aurigaresearch.
  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. (n.d.). eScholarship.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.
  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Valid
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Full article: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2019). Taylor & Francis.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Springer.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024).
  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025).
  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic m
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1 H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018). PubMed.
  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. (2025). UCI Department of Chemistry.
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018).
  • The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?. (2019).
  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Valid
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics.
  • DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Arom
  • DFT study of nitrogenated heterocycles of six and seven links. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Computational methods in drug discovery. (2016). Beilstein Journals.
  • Dft theoretical study of energetic nitrogen-rich C4N6H8-n(NO2)
  • What are computational methods for rational drug design?. (2025).
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
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  • C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. (n.d.).
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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Regioselective O-Methylation of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole

Executive Summary The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8) serves as a highly valuable, sterically tuned building block. Synthesizing this molecule requires strict regiochemical control to avoid the formation of undesired structural isomers (e.g., 5-isopropyl-3-methoxy derivatives or N-alkylated pyrazolones).

This application note details a robust, self-validating two-step synthetic workflow. The protocol leverages the differential nucleophilicity of methylhydrazine for regioselective cyclization, followed by kinetically controlled O-methylation to ensure high fidelity of the final ether linkage.

Mechanistic Causality & Regiochemical Control

To achieve high purity and yield, the synthesis relies on two fundamental mechanistic pillars:

  • Step 1: Condensation Regioselectivity. The reaction between ethyl isobutyrylacetate and methylhydrazine is governed by the differential nucleophilicity of the hydrazine nitrogens, a well-documented phenomenon in the1 [3]. The unsubstituted, less sterically hindered terminal nitrogen ( NH2​ ) preferentially attacks the highly electrophilic ketone carbonyl at the C3 position to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the secondary nitrogen ( NHCH3​ ) attacking the ester carbonyl, exclusively yielding the 1-methyl-3-isopropyl-1H-pyrazol-5-ol isomer.

  • Step 2: Kinetic vs. Thermodynamic Alkylation. 5-Hydroxypyrazoles exist in a tautomeric equilibrium (pyrazol-5-ol pyrazol-5-one). Alkylation under thermodynamic control often leads to N-alkylation (forming 1,2-dimethylpyrazol-3-ones). To enforce O-methylation, we must use 2 [2]. By employing a hard base ( K2​CO3​ ) and a hard electrophile (Dimethyl sulfate, DMS) in a polar aprotic solvent (DMF) at low temperatures, we maximize the charge density on the oxygen anion, driving the SN​2 reaction to form the 5-methoxy ether [1].

Visual Synthetic Workflow

Synthesis A Ethyl isobutyrylacetate + Methylhydrazine B Hydrazone Intermediate A->B EtOH, 0°C Nucleophilic Attack C 3-Isopropyl-1-methyl- 1H-pyrazol-5-ol B->C Reflux Cyclization (-EtOH) D O-Methylation (DMS, K2CO3) C->D DMF, K2CO3 Deprotonation E 3-Isopropyl-5-methoxy- 1-methyl-1H-pyrazole D->E 0°C to RT Kinetic S_N2

Fig 1: Regioselective synthesis and kinetic O-methylation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.

Experimental Protocols

Protocol A: Synthesis of 3-Isopropyl-1-methyl-1H-pyrazol-5-ol

Scale: 100 mmol

  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl isobutyrylacetate (15.8 g, 100 mmol) in 100 mL of absolute ethanol.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Low temperature prevents premature, unselective condensation and controls the highly exothermic hydrazone formation.

  • Reagent Addition: Add methylhydrazine (5.06 g, 110 mmol) dropwise over 15 minutes via an addition funnel.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 5 hours.

    • Causality: Reflux conditions provide the necessary activation energy for the secondary amine to attack the ester carbonyl, driving the cyclization and elimination of ethanol.

  • Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.7 ) must be completely consumed, replaced by a highly polar spot ( Rf​≈0.2 ).

  • Isolation: Concentrate the reaction mixture in vacuo. Recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford pure 3-isopropyl-1-methyl-1H-pyrazol-5-ol as a crystalline solid.

Protocol B: Kinetically Controlled O-Methylation

Scale: 50 mmol

  • Anion Generation: Suspend 3-isopropyl-1-methyl-1H-pyrazol-5-ol (7.0 g, 50 mmol) and finely powdered anhydrous K2​CO3​ (10.4 g, 75 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere. Stir at 25 °C for 30 minutes.

    • Causality: K2​CO3​ (a hard base) deprotonates the hydroxyl group, generating a phenoxide-like oxygen anion. DMF, a polar aprotic solvent, leaves the oxygen anion unsolvated and highly reactive for SN​2 attack.

  • Kinetic Suppression: Cool the suspension to 0 °C.

  • Electrophile Addition: Add dimethyl sulfate (6.9 g, 55 mmol) dropwise over 10 minutes.

    • Causality: Dimethyl sulfate is a hard electrophile. Maintaining the temperature at 0 °C ensures strict kinetic control, favoring the faster O-alkylation over the thermodynamically stable N-alkylation [4].

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS analysis must indicate the product mass ( [M+H]+=155.1 ) with <5% of the N-methylated isomer present.

  • Quench & Extraction: Quench the reaction by carefully adding 100 mL of cold water (to destroy excess DMS). Extract with EtOAc ( 3×50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes) to yield the final product.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and diagnostic analytical markers for a self-validating workflow.

ParameterStep 1: CondensationStep 2: O-Methylation
Target Intermediate/Product 3-Isopropyl-1-methyl-1H-pyrazol-5-ol3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole
Expected Yield Range 75% - 85%80% - 90%
Reaction Time 5 hours (Reflux)2.5 hours (0 °C to RT)
Purity (HPLC-UV) > 95%> 98%
Diagnostic 1H NMR (CDCl3) δ 10.5 (br s, 1H, OH), δ 5.30 (s, 1H, C4-H) δ 3.85 (s, 3H, O−CH3​ ), δ 5.45 (s, 1H, C4-H)
Mass Spectrometry (ESI+) [M+H]+=141.1 [M+H]+=155.1

References

  • Methylation of pyrazolones. Holzer, W.; Plagens, B. Scientia Pharmaceutica (1996). URL: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. URL: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. URL:[Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole

Executive Summary The precise quantification of pyrazole derivatives is a critical requirement in modern pharmaceutical development due to their prevalence as active pharmacophores in anti-inflammatory, analgesic, and ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of pyrazole derivatives is a critical requirement in modern pharmaceutical development due to their prevalence as active pharmacophores in anti-inflammatory, analgesic, and kinase-inhibitory agents[1]. This application note provides a comprehensive, causality-driven guide for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole . Designed for research scientists and analytical chemists, this protocol strictly adheres to ICH Q2(R2) guidelines[2], ensuring that the resulting analytical system is robust, reproducible, and self-validating.

Analyte Profiling & Mechanistic Rationale

Before selecting chromatographic parameters, the physicochemical properties of the analyte must dictate the analytical strategy.

  • Chemical Identity: 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8)[3].

  • Hydrophobicity (LogP): The presence of isopropyl, methoxy, and methyl substituents imparts moderate lipophilicity to the pyrazole core. Causality: This moderate non-polar character makes Reversed-Phase Chromatography (RPC) using a standard octadecylsilane (C18) stationary phase the optimal choice for achieving adequate retention[4].

  • Ionization Profile (pKa): The pyrazole ring contains basic nitrogen atoms. Causality: If analyzed at a neutral pH, these nitrogens can interact with unreacted, acidic silanol groups on the silica column matrix via cation exchange. This secondary interaction is the primary cause of peak tailing. Therefore, the mobile phase must be strictly acidic to protonate the analyte uniformly and suppress silanol ionization[1].

  • Spectral Properties: The conjugated π -electron system of the pyrazole ring acts as a strong chromophore. Causality: This allows for highly sensitive Ultraviolet (UV) or Photodiode Array (PDA) detection, typically exhibiting an absorption maximum ( λmax​ ) in the 206–240 nm range[1],[4].

Chromatographic Method Development Strategy

The development of this method follows a linear, logic-driven workflow designed to eliminate trial-and-error optimization.

Workflow A 1. Analyte Profiling (pKa, LogP, UV max) B 2. Column Selection (C18, End-capped) A->B Hydrophobicity dictates phase C 3. Mobile Phase Optimization (Buffer pH vs pKa) B->C Silanol interactions dictate pH D 4. Elution Strategy (Isocratic vs Gradient) C->D Retention dictates gradient E 5. Method Validation (ICH Q2(R2) Guidelines) D->E Final optimization

Fig 1: Logical workflow for pyrazole derivative HPLC method development.

Column and Mobile Phase Selection

To combat the peak tailing commonly associated with basic pyrazoles, a high-density end-capped C18 column is required. End-capping chemically neutralizes residual silanols.

For the mobile phase, a binary mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Methanol (or Acetonitrile) is utilized[1].

  • Why 0.1% TFA? TFA acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0. This ensures the basic pyrazole nitrogens are fully protonated, locking the molecule into a single ionization state. This prevents retention time drift and sharpens the chromatographic peak[4].

Experimental Protocol: Optimized Workflow

Optimized Chromatographic Conditions
ParameterOptimized ConditionMechanistic Rationale
Column C18 (250 mm × 4.6 mm, 5 µm), End-cappedProvides sufficient theoretical plates for baseline resolution; end-capping prevents tailing.
Mobile Phase 0.1% TFA in Water : Methanol (20:80 v/v)Acidic pH controls ionization; high organic modifier elutes the lipophilic analyte efficiently[1].
Elution Mode IsocraticSimplifies the method and reduces run-to-run equilibration time for single-analyte quantification.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable system backpressure[1].
Detection UV/PDA at 206 nm - 237 nmTargets the π→π∗ transition of the pyrazole ring for maximum sensitivity[1],[4].
Column Temp. 25°C ± 2°CStabilizes mobile phase viscosity and ensures reproducible partitioning kinetics[1].
Injection Vol. 5.0 µL - 20.0 µLPrevents column overloading while maintaining the required Limit of Quantification (LOQ)[1],[4].
Step-by-Step Analytical Methodology
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and degas via sonication.

    • Mobile Phase B: Filter HPLC-grade Methanol through a 0.22 µm PTFE membrane and degas.

  • Standard Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole reference standard. Dissolve in 100 mL of Methanol[4].

    • Working Standards: Serially dilute the stock solution with the mobile phase to construct a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL). Causality: Diluting in the mobile phase prevents solvent-mismatch effects that cause peak distortion at the solvent front.

  • Sample Preparation:

    • Extract the target sample using Methanol. Sonicate for 15 minutes to ensure complete solubilization.

    • Filter the extract through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents particulate matter from clogging the column frits, thereby extending column lifespan.

  • Chromatographic Execution:

    • Equilibrate the column with the mobile phase for at least 20 column volumes until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by System Suitability Test (SST) standards, calibration standards, and the unknown samples.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure regulatory compliance and data integrity, the method must be validated according to the latest ICH Q2(R2) guidelines[2].

The Self-Validating System Logic

A scientifically sound protocol must be a self-validating system —meaning the method inherently detects and flags its own failures during routine execution, preventing the generation of untrustworthy data. This is achieved through a closed-loop validation cycle:

  • Pre-Run Verification (System Suitability Testing - SST): Before sample analysis, a known standard is injected repeatedly ( n=5 ). The system automatically calculates the Relative Standard Deviation (RSD) of peak areas. If RSD > 2.0%, or if theoretical plates drop below 2000, the run is automatically aborted[1].

  • In-Run Verification (Bracketing): A Quality Control (QC) standard is injected every 10 samples. If the calculated recovery drifts outside 98.0% - 102.0%, the system invalidates the preceding bracket of samples.

  • Post-Run Verification (Peak Purity): Using the PDA detector, the spectral purity of the pyrazole peak is analyzed across its width to guarantee no hidden co-eluting impurities exist.

Validation SST System Suitability Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob

Fig 2: Sequential validation framework ensuring a self-validating analytical system.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) Definition & MethodologyAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities/degradants[2]. Evaluated via forced degradation (acid, base, peroxide, thermal)[5].Peak purity angle < Peak purity threshold; Resolution ( Rs​ ) > 1.5 from nearest peak.
Linearity & Range Proportionality of signal to concentration[2]. Evaluated across 50% to 150% of the target concentration[1].Correlation Coefficient ( R2 ) 0.998[1].
Accuracy Closeness of agreement between the accepted true value and the measured value[2]. Evaluated by spiking known amounts of standard into a placebo matrix.Mean recovery between 98.0% and 102.0%[4].
Precision Degree of scatter between a series of measurements[2]. Evaluated via Repeatability (intra-day) and Intermediate Precision (inter-day/analyst)[1].%RSD 2.0% for both intra-day and inter-day precision[1],[4].
LOD & LOQ Limit of Detection (Signal-to-Noise 3:1) and Limit of Quantification (Signal-to-Noise 10:1)[2].LOD 4 µg/mL; LOQ 15 µg/mL (Method specific)[1].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters[2]. Evaluated by altering flow rate ( ± 0.1 mL/min), pH ( ± 0.2), and temp ( ± 2°C)[5].No significant change in retention time or peak area (%RSD 2.0%)[1].

Sources

Method

Application Note: 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole (IMMP) as a Sterically Tunable, Electron-Rich N-Donor Ligand in Transition Metal Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The development of robust, highly active transition metal catalysts relies heavily on the precise stereoelectronic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the precise stereoelectronic tuning of supporting ligands. While phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the landscape of cross-coupling and C–H activation, nitrogen-donor ligands—specifically functionalized pyrazoles—have emerged as highly stable, cost-effective, and tunable alternatives[1][2].

This application note details the utility of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (IMMP) (CAS: 88398-59-8) as a specialized N-donor ligand. By combining targeted steric bulk with profound electron enrichment, IMMP serves as a highly effective ligand for challenging Palladium-catalyzed Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed C–H functionalizations.

Structural and Electronic Profiling: The Causality of Design

To utilize IMMP effectively, one must understand the causality behind its structural features. The efficacy of IMMP in catalysis is not coincidental; it is the result of a synergistic push-pull electronic system combined with localized steric shielding.

  • N2 Coordination Site: The N2 atom of the pyrazole ring acts as the primary σ -donor to the transition metal[1].

  • 1-Methyl Group (N1): The presence of the methyl group at N1 prevents tautomerization. This locks the coordination mode, ensuring predictable, monolithic catalyst speciation in solution rather than a complex mixture of isomers.

  • 3-Isopropyl Group (Steric Bulk): Positioned directly adjacent to the coordinating N2 atom, the bulky isopropyl group creates a sterically demanding pocket around the metal center. In Palladium catalysis, this steric pressure is the primary driving force for the rate-limiting reductive elimination step, forcing the coupled products off the metal center.

  • 5-Methoxy Group (Electronic Enrichment): The methoxy group at C5 donates electron density through the π -conjugated system of the pyrazole ring. This significantly increases the basicity of the N2 lone pair, rendering the coordinated metal center highly electron-rich. This electron density is critical for accelerating the oxidative addition of inert bonds (e.g., aryl chlorides)[2].

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

In the Suzuki-Miyaura cross-coupling of sterically hindered or electronically deactivated aryl chlorides, the catalyst must overcome two energy barriers: oxidative addition (requiring an electron-rich metal) and reductive elimination (requiring a sterically crowded metal). IMMP satisfies both requirements simultaneously, outperforming traditional unfunctionalized pyrazoles and standard phosphines[1][2].

PdCycle Pd0 Pd(0)-IMMP Active Catalyst OxAdd Oxidative Addition (Facilitated by 5-OMe) Pd0->OxAdd + Ar-Cl TransMet Transmetalation (Base Mediated) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Driven by 3-iPr Sterics) TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Release

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling using the IMMP ligand.

Self-Validating Experimental Protocol

This protocol incorporates an internal standard (n-dodecane) from the outset to eliminate isolation bias and allow for precise GC-FID kinetic tracking.

Reagents:

  • Aryl chloride (1.00 mmol)

  • Arylboronic acid (1.50 mmol)

  • K2​CO3​ (2.00 mmol, finely milled)

  • Pd(OAc)2​ (0.01 mmol, 1 mol%)

  • IMMP Ligand (0.02 mmol, 2 mol%)

  • n-Dodecane (1.00 mmol, internal standard)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL, degassed)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , IMMP, arylboronic acid, and K2​CO3​ .

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times).

  • Liquid Addition: Via syringe, add the degassed 1,4-Dioxane/ H2​O mixture, followed by the aryl chloride and exactly 1.00 mmol of n-dodecane.

  • Reaction: Seal the tube and stir vigorously (800 rpm) in a pre-heated oil bath at 80 °C for 12 hours.

  • Quench & Validation: Cool the reaction to room temperature. Dilute with 5 mL of Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts.

  • Analysis: Analyze the filtrate directly via GC-FID. The yield is calculated by comparing the product peak area to the n-dodecane internal standard, using a pre-determined response factor.

Quantitative Data: Ligand Performance Comparison

Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), 80 °C, 12 h.

Ligand System (2 mol%)Yield (%) via GC-FIDNotes / Mechanistic Observation
None (Ligand-Free) 12%Rapid Pd black precipitation; catalyst death.
Triphenylphosphine ( PPh3​ ) 45%Sluggish oxidative addition due to poor electron donation.
1H-Pyrazole (Unsubstituted) 38%Lack of steric bulk stalls reductive elimination.
IMMP 96% Optimal balance of electron density and steric pressure.

Application 2: Ruthenium-Catalyzed Directed C–H Functionalization

Mechanistic Rationale

Ruthenium(II) complexes are highly effective for directed C–H functionalization[3]. While pyrazoles are often used as directing groups on the substrate[4], utilizing IMMP as an exogenous ligand accelerates the C–H activation step. The electron-rich nature of IMMP stabilizes the electrophilic Ru(II) center during the concerted metalation-deprotonation (CMD) transition state, while its steric bulk prevents the formation of unreactive, off-cycle Ru-dimers.

Workflow Prep Schlenk Prep [Ru] + IMMP + Substrate Activation CMD C-H Activation (IMMP Stabilized) Prep->Activation Coupling Alkyne Insertion & Reductive Elimination Activation->Coupling Analysis In-Situ NMR Yield Quantification Coupling->Analysis

Caption: Standardized self-validating workflow for Ru-catalyzed C-H activation screening.

Experimental Protocol: Ortho-Alkylation of Benzamides

Reagents:

  • N-benzoylpyrrolidine (1.00 mmol)

  • Diphenylacetylene (1.20 mmol)

  • [RuCl2​(p−cymene)]2​ (0.025 mmol, 2.5 mol%)

  • IMMP Ligand (0.10 mmol, 10 mol%)

  • AgSbF6​ (0.10 mmol, 10 mol% - halide scavenger)

  • Pivalic Acid (PivOH) (0.30 mmol, 30 mol% - CMD shuttle)

  • Solvent: TFE (Trifluoroethanol, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox, combine [RuCl2​(p−cymene)]2​ , IMMP, and AgSbF6​ in 1.0 mL of TFE. Stir for 15 minutes at room temperature to allow ligand exchange and generation of the active cationic Ru-IMMP species (indicated by a color shift and AgCl precipitation).

  • Substrate Addition: Add N-benzoylpyrrolidine, diphenylacetylene, and PivOH, followed by the remaining 2.0 mL of TFE.

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and add 1.00 mmol of 1,3,5-trimethoxybenzene as an external NMR standard.

  • Validation: Dissolve the crude mixture in CDCl3​ and acquire a quantitative 1H -NMR spectrum. Calculate the yield based on the integration of the newly formed ortho-alkenylated product against the trimethoxybenzene standard.

References

  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds Source: Inorganic Chemistry, ACS Publications URL:[Link][1]

  • Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides Source: Organic Letters, ACS Publications URL:[Link][3]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link][2]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Incorporation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole in Drug Discovery Screening

Introduction: The Pyrazole Scaffold and the Promise of a Novel Derivative The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Promise of a Novel Derivative

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] From the anti-inflammatory celecoxib to the anticancer agent ibrutinib and the erectile dysfunction treatment sildenafil, the versatility of the pyrazole ring system is well-documented.[1][3] These compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4] The specific substitutions on the pyrazole ring dictate the compound's pharmacological profile, making the exploration of novel derivatives a fertile ground for drug discovery.

This document provides a detailed guide for the incorporation of a novel, uncharacterized pyrazole derivative, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole , into a drug discovery screening program. As the biological activity of this specific molecule is not yet defined, we will outline a logical, tiered approach to its initial characterization, focusing on two high-potential therapeutic areas for pyrazole derivatives: oncology and inflammation.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the proposed experimental workflow.

Compound Profile: 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Property Value Notes
IUPAC Name 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
Molecular Formula C8H14N2OTo be confirmed by analysis.
Molecular Weight 154.21 g/mol To be confirmed by analysis.
Structure alt text This is a representative structure.
Purity >95%Recommended for initial screening.
Solubility To be determinedInitial solubility testing in DMSO is recommended.

Strategic Screening Cascade: A Tiered Approach to Target Identification

Given the novelty of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a hierarchical screening approach is recommended to efficiently identify its potential biological activity. This strategy begins with broad, high-throughput cellular assays to detect any significant phenotypic effects, followed by more focused biochemical and target-based assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Selectivity pheno_cancer Cancer Cell Proliferation Assay (Broad Panel) kinase_panel Broad Kinase Panel Screen pheno_cancer->kinase_panel If antiproliferative activity observed pheno_inflam LPS-induced Cytokine Production (Macrophage Model) pheno_inflam->kinase_panel MAPK/NF-κB pathways are kinase-driven cox_assay COX-1/COX-2 Inhibition Assay pheno_inflam->cox_assay If anti-inflammatory activity observed ic50_determination IC50 Determination for Hits kinase_panel->ic50_determination cox_assay->ic50_determination pathway_analysis Cellular Pathway Analysis (e.g., Western Blot) ic50_determination->pathway_analysis selectivity_profiling Selectivity Profiling ic50_determination->selectivity_profiling G cluster_0 Kinase Reaction cluster_1 Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Compound Test Compound (Inhibitor?) Compound->Kinase ADP_detect ADP ATP_detect ATP ADP_detect->ATP_detect ADP-Glo™ Reagent Light Light (Signal) ATP_detect->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cyclooxygenase (COX) Inhibition Assay

Rationale: If the compound shows anti-inflammatory activity, it is crucial to investigate its effect on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). [8][9] Protocol 5: COX-1/COX-2 Inhibition Assay

  • Assay Kit: Use a commercially available colorimetric or fluorescent COX inhibitor screening kit. These kits typically provide purified COX-1 and COX-2 enzymes and all necessary reagents.

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate according to the kit's instructions. [8]3. Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. [8] * Add 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole at various concentrations.

    • Include wells for 100% initial activity (no inhibitor) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. [8] * Incubate for a specified time (e.g., 10 minutes) at 37°C. [8]4. Initiating the Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the colorimetric or fluorescent probe and measure the signal using a plate reader. The signal is typically proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Part 4: Tier 3 - Mechanism of Action and Selectivity Profiling

Once a primary target or target class is identified, the focus shifts to confirming the mechanism of action and assessing the compound's selectivity.

Protocol 6: Cellular Pathway Analysis by Western Blot

Rationale: If the compound inhibits a specific kinase, it is important to confirm that it also inhibits the downstream signaling pathway in a cellular context. Western blotting can be used to measure the phosphorylation status of key downstream proteins.

  • Cell Treatment: Treat the relevant cell line with the compound at concentrations around its IC50 value for a set period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target protein (e.g., phospho-ERK if the target is in the MAPK pathway).

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total form of the protein to serve as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive and logical framework for the initial characterization of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This tiered approach, from broad phenotypic screening to specific mechanism-of-action studies, is designed to efficiently identify and validate potential therapeutic applications for this novel pyrazole derivative. Positive results from this screening cascade will form the basis for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and safety pharmacology. The inherent versatility of the pyrazole scaffold suggests that 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole holds significant potential as a starting point for a successful drug discovery program.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Available at: [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. Available at: [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules. Available at: [Link]

  • Mitra, S., et al. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Journal of Plant Biochemistry & Physiology. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Available at: [Link]

  • Bantscheff, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Sahu, J. K., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules. Available at: [Link]

  • El-Fakharany, E. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Available at: [Link]

  • MDPI. (2024). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Molecules. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Arkat USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022). Safety Data Sheet. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Administration of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel small molecule, 3-isopropyl-5-methoxy-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel small molecule, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. As with many heterocyclic compounds developed in medicinal chemistry, this pyrazole derivative is anticipated to have low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical animal models. This document outlines a systematic approach to formulation development, starting with essential physicochemical characterization and progressing to detailed protocols for creating various types of formulations suitable for oral and parenteral administration. The emphasis is on rational experimental design to enhance bioavailability and ensure reproducible results in in vivo studies.

Introduction: The Challenge of Pyrazole Derivatives in Vivo

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] However, their often lipophilic nature and poor water solubility present considerable challenges for in vivo evaluation.[2][3] Inadequate formulation can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships and potentially leading to the premature abandonment of promising drug candidates.[2]

This guide addresses these challenges by providing a framework for the systematic development of formulations for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, a compound representative of this important chemical class. The principles and protocols described herein are designed to be broadly applicable to other poorly soluble pyrazole derivatives.

Physicochemical Characterization: The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the physicochemical properties of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is essential. This data will guide the selection of the most appropriate formulation strategy.

Key parameters to determine:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4). This will indicate if pH modification can be a viable solubilization strategy.

  • Solubility in Organic Solvents and Lipids: Assess solubility in common co-solvents (e.g., ethanol, propylene glycol, PEG 400), surfactants (e.g., Tween® 80, Cremophor® EL), and lipids (e.g., corn oil, sesame oil, medium-chain triglycerides). This information is critical for developing solution, emulsion, or self-emulsifying formulations.[2][4]

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of the compound's lipophilicity and can help predict its absorption characteristics.

  • Melting Point and Solid-State Characterization (DSC, TGA, XRD): Understanding the thermal properties and crystalline nature of the compound is crucial, especially if considering solid dispersion or particle size reduction techniques.[5]

Table 1: Example Physicochemical Data for a Poorly Soluble Pyrazole Derivative

ParameterValueImplication for Formulation
Aqueous Solubility (pH 7.4)< 1 µg/mLIndicates the need for solubility enhancement techniques.
Solubility in PEG 40050 mg/mLPEG 400 is a good potential co-solvent.
Solubility in Corn Oil10 mg/mLLipid-based formulations are a viable option.
LogP4.2High lipophilicity suggests good membrane permeability but poor aqueous solubility.
Melting Point155 °CA high melting point might suggest challenges with amorphous solid dispersions.

Formulation Strategies for Enhanced Bioavailability

Based on the physicochemical profile, a suitable formulation strategy can be selected. The goal is to create a formulation that is safe, well-tolerated in the chosen animal model, and provides consistent and adequate drug exposure.[2]

Strategy Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate formulation strategy.

formulation_strategy start Physicochemical Characterization solubility_check Aqueous Solubility > 10 µg/mL? start->solubility_check simple_suspension Aqueous Suspension (e.g., with 0.5% CMC) solubility_check->simple_suspension Yes solubilization_needed Solubility Enhancement Required solubility_check->solubilization_needed No solvent_solubility_check Soluble in Co-solvents/Surfactants? solubilization_needed->solvent_solubility_check solution_formulation Co-solvent/Surfactant Solution solvent_solubility_check->solution_formulation Yes lipid_solubility_check Soluble in Lipids? solvent_solubility_check->lipid_solubility_check No lipid_formulation Lipid-Based Formulation (e.g., SEDDS) lipid_solubility_check->lipid_formulation Yes advanced_formulation Advanced Formulations (Solid Dispersion, Nanoparticles) lipid_solubility_check->advanced_formulation No

Caption: Decision tree for formulation strategy selection.

Common Formulation Approaches
  • Aqueous Suspensions: For compounds with moderate aqueous solubility, a simple suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose, methylcellulose) and a wetting agent (e.g., Tween® 80) can be sufficient.[6]

  • Co-solvent and Surfactant Solutions: For compounds soluble in water-miscible organic solvents or surfactant systems, a solution formulation can be prepared. It is crucial to select excipients that are well-tolerated in the chosen animal species and at the intended dose volume.[2][4]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as solutions in oil, or self-emulsifying drug delivery systems (SEDDS), can significantly enhance oral absorption.[2][7]

  • Solid Dispersions: Amorphous solid dispersions involve dispersing the drug in a polymeric carrier, which can improve the dissolution rate and apparent solubility.[3][5]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. Note: All procedures should be performed in a clean environment, and the final formulations should be visually inspected for homogeneity and the absence of precipitation before administration.

Protocol 1: Preparation of an Aqueous Suspension (10 mg/mL)

This protocol is suitable for initial in vivo screening studies.

Materials:

  • 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

  • 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in deionized water

  • 0.1% (v/v) Tween® 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker and graduated cylinder

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole.

  • Prepare the Vehicle: In a glass beaker, dissolve the Na-CMC in deionized water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.

  • Wetting the Compound: Add the Tween® 80 to the weighed compound in the mortar and form a smooth paste by triturating with the pestle.

  • Forming the Suspension: Gradually add the Na-CMC vehicle to the paste in the mortar while continuously triturating to form a homogenous suspension.

  • Final Mixing: Transfer the suspension to a glass beaker and stir with a magnetic stir bar for at least 30 minutes before dosing.

Protocol 2: Preparation of a Co-solvent Formulation (20 mg/mL)

This protocol is for compounds with good solubility in a co-solvent system.

Materials:

  • 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

  • PEG 400

  • Propylene Glycol (PG)

  • Deionized water

  • Vortex mixer

  • Glass vial

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and place it in a glass vial.

  • Prepare the Co-solvent Mixture: Prepare a vehicle consisting of 40% PEG 400, 10% PG, and 50% deionized water (v/v/v).

  • Dissolution: Add the co-solvent mixture to the vial containing the compound.

  • Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

  • Final Inspection: Ensure the final solution is clear and free of any particulates before administration.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is for lipophilic compounds and aims to improve oral bioavailability.

Materials:

  • 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

  • Labrafac™ Lipophile WL 1349 (medium-chain triglyceride)

  • Cremophor® EL (surfactant)

  • Transcutol® HP (co-solvent)

  • Glass vial

  • Vortex mixer

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh Components: Accurately weigh the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, Labrafac™, Cremophor® EL, and Transcutol® HP into a glass vial. A common starting ratio for the vehicle is 40:40:20 (Labrafac™:Cremophor® EL:Transcutol® HP).

  • Mixing: Stir the mixture at room temperature using a magnetic stir bar until the compound is completely dissolved and the mixture is homogenous.

  • Characterization (Optional but Recommended): To characterize the SEDDS, add a small aliquot of the formulation to water and observe the formation of a microemulsion. Particle size analysis can also be performed.

In Vivo Dosing Considerations

The choice of administration route and dosing volume is critical for the success of in vivo studies and must comply with institutional animal care and use committee (IACUC) guidelines.

Table 2: Recommended Dosing Volumes for Common Laboratory Animals

SpeciesRoute of AdministrationMaximum Dosing Volume
MouseOral (gavage)10 mL/kg
MouseIntravenous (tail vein)5 mL/kg
RatOral (gavage)10 mL/kg
RatIntravenous (tail vein)5 mL/kg
Dosing Procedure Workflow

dosing_workflow start Prepare Formulation animal_prep Animal Acclimatization and Fasting (if required) start->animal_prep weigh_animal Weigh Animal animal_prep->weigh_animal calculate_dose Calculate Dosing Volume weigh_animal->calculate_dose administer_dose Administer Dose (e.g., Oral Gavage) calculate_dose->administer_dose observe_animal Observe Animal for Adverse Effects administer_dose->observe_animal sample_collection Collect Samples (Blood, Tissues) observe_animal->sample_collection end Data Analysis sample_collection->end

Caption: Workflow for in vivo dosing procedure.

Dose Calculation Example
  • Target Dose: 50 mg/kg

  • Formulation Concentration: 10 mg/mL

  • Animal Weight: 25 g (0.025 kg)

Calculation:

  • Dose per animal (mg): 50 mg/kg * 0.025 kg = 1.25 mg

  • Dosing Volume (mL): 1.25 mg / 10 mg/mL = 0.125 mL

Preclinical Study Design and Best Practices

To ensure the generation of high-quality and reproducible data, it is essential to adhere to best practices in preclinical study design.[8]

  • Hypothesis-Driven Research: Clearly define the scientific question and hypothesis before starting the study.

  • Appropriate Controls: Always include a vehicle control group to assess the effects of the formulation itself. A positive control, if available, can validate the experimental model.

  • Randomization and Blinding: Randomize animals to treatment groups to minimize selection bias. Where possible, blind the investigators to the treatment allocation to reduce observer bias.

  • Statistical Power: Use an appropriate number of animals per group to ensure the study is adequately powered to detect meaningful biological effects.

  • GLP Compliance: For regulatory submissions, studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[9][10]

Conclusion

The successful in vivo evaluation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and similar poorly soluble compounds is highly dependent on the development of an appropriate formulation. By systematically characterizing the physicochemical properties of the compound and applying the formulation strategies and protocols outlined in this guide, researchers can significantly improve the chances of achieving adequate drug exposure and obtaining reliable and reproducible data in their preclinical studies.

References

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • NextSDS. 5-Methoxy-1-methyl-1H-pyrazole — Chemical Substance Information. Available at: [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. Available at: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • PubChemLite. 3-isopropyl-1-methyl-1h-pyrazol-5-amine. Available at: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

  • PMC. General Principles of Preclinical Study Design. Available at: [Link]

  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available at: [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Available at: [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • PPD. Preclinical Studies in Drug Development. Available at: [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • FDA. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available at: [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available at: [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Welcome to the technical support resource for the synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for chemistry professionals engaged in fine chemical and pharmaceutical development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for chemistry professionals engaged in fine chemical and pharmaceutical development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic protocols, improve yield, and ensure regiochemical control.

Core Synthetic Strategy: An Overview

The most direct and widely adopted method for constructing the 1,3,5-substituted pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[1] For the target molecule, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole , the logical precursors are 4-methyl-1-methoxy-1,3-pentanedione and methylhydrazine .

The primary challenge in this synthesis is controlling the regioselectivity. Because the 1,3-dicarbonyl is unsymmetrical, the initial nucleophilic attack by methylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomers: the desired product and the undesired 5-isopropyl-3-methoxy-1-methyl-1H-pyrazole .[2]

dot

Caption: Proposed synthetic route and the challenge of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity the primary challenge in this specific synthesis?

A1: Regioselectivity arises when a reaction can proceed in different orientations to yield constitutional isomers. In the reaction between an unsymmetrical 1,3-dicarbonyl (like 4-methyl-1-methoxy-1,3-pentanedione) and a substituted hydrazine, the two carbonyl groups are electronically and sterically distinct.[2] The nitrogen of methylhydrazine can attack either carbonyl, leading to two possible cyclization pathways and thus two different pyrazole products. Controlling which carbonyl is attacked is the key to a high-purity synthesis.[2]

Q2: What are the key factors that influence which regioisomer is formed?

A2: The reaction outcome is primarily dictated by the reaction conditions, specifically the pH.[2]

  • Acidic Conditions: Under acidic catalysis, the reaction typically favors the formation of the pyrazole where the more substituted nitrogen of the hydrazine (the N-methyl group) is bonded to the carbon derived from the less sterically hindered carbonyl. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Basic or Neutral Conditions: In neutral or basic media, the reaction is often governed by the inherent electrophilicity of the carbonyl carbons. The less sterically hindered and more electronically activated carbonyl is typically attacked preferentially.[2]

Q3: Can microwave-assisted synthesis improve the yield and reduce reaction time?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is highly effective for pyrazole synthesis. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My final product yield is very low, even after purification.

  • Q: I've run the reaction for several hours, but TLC analysis shows a significant amount of unreacted starting material. What's the issue?

    • A: Incomplete Reaction. This is a common issue often related to reaction kinetics.

      • Causality: The activation energy for the cyclization or the subsequent dehydration step may not be met under your current conditions.

      • Solution Protocol:

        • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. If refluxing in a solvent like ethanol, consider switching to a higher-boiling solvent like toluene or using microwave irradiation.[3]

        • Catalyst Check: Ensure your acid or base catalyst is active and used in the correct stoichiometric amount (typically 5-10 mol%). For acidic conditions, catalysts like glacial acetic acid or p-toluenesulfonic acid are effective.

        • Extend Reaction Time: Continue monitoring the reaction by TLC every 1-2 hours until the starting dicarbonyl spot has been consumed. Some reactions may require stirring overnight.[5]

  • Q: My reaction seems to go to completion, but the yield after work-up and chromatography is poor. Where am I losing my product?

    • A: Product Degradation or Poor Recovery. The pyrazole ring is generally stable, but issues can arise during work-up.

      • Causality: Highly acidic or basic conditions during aqueous work-up can sometimes lead to hydrolysis or other side reactions. The product may also be partially soluble in the aqueous phase or difficult to separate from impurities during chromatography.

      • Solution Protocol:

        • Neutralize Carefully: After the reaction, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (for acid-catalyzed reactions) or dilute HCl (for base-catalyzed reactions) before extraction.

        • Optimize Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery from the aqueous layer.

        • Refine Chromatography: Select an appropriate solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane). Ensure the silica gel is not too acidic, which can sometimes retain the basic pyrazole product.

Problem 2: I'm obtaining a mixture of regioisomers that are difficult to separate.

  • Q: My NMR spectrum clearly shows two distinct pyrazole products. How can I favor the formation of the desired 3-isopropyl-5-methoxy isomer?

    • A: Lack of Regiocontrol. This is the most critical aspect of this synthesis. The key is to exploit the electronic and steric differences between the two carbonyls.

      • Causality: The isopropyl group is sterically bulky, while the methoxy group is electron-donating. Under neutral conditions, the ketone carbonyl adjacent to the isopropyl group is more sterically hindered.

      • Solution Protocol:

        • Employ Acid Catalysis: Conduct the reaction in a solvent like glacial acetic acid or ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄). Under these conditions, the reaction often favors the isomer where the N-methyl group of the hydrazine is attached to the carbon from the less hindered carbonyl (the one adjacent to the methoxy group), which should yield the desired product.[2]

        • Control Temperature: Run reactions at various temperatures (e.g., 0°C, room temperature, and reflux) and analyze the isomeric ratio. Lower temperatures can sometimes enhance selectivity.[6][7]

        • Pre-functionalize: In more advanced strategies, one of the carbonyls can be protected or converted to a better leaving group to force the reaction down a single pathway, although this adds steps to the synthesis.[2]

ParameterCondition A (Acid-Catalyzed)Condition B (Neutral)Expected Outcome for Desired Isomer
Solvent Ethanol or Glacial Acetic AcidEthanolHigh Regioselectivity
Catalyst p-TsOH (5 mol%)NoneHigh Regioselectivity
Temperature 80°C (Reflux)80°C (Reflux)Higher yield under catalysis
Typical Ratio (Desired:Undesired) >95:5Potentially 60:40 to 80:20Acid catalysis is superior

Problem 3: My TLC shows a third spot, which is not starting material or the expected products.

  • Q: I have an intermediate spot on my TLC that persists even after extended reaction times. What could it be?

    • A: Incomplete Aromatization. You may be forming a stable pyrazoline intermediate.

      • Causality: The final step of the reaction is a dehydration/elimination to form the aromatic pyrazole ring. If this step is slow or inhibited, the non-aromatic pyrazoline precursor will accumulate.[1]

      • Solution Protocol:

        • Introduce an Oxidant: If the pyrazoline is stable, an oxidant can be added in a subsequent step to facilitate aromatization. Common oxidants for this purpose include elemental sulfur at high temperatures or milder reagents like manganese dioxide (MnO₂).

        • Ensure Dehydrating Conditions: If using a strong acid catalyst in a solvent like toluene with a Dean-Stark trap, the removal of water will drive the reaction towards the aromatic product.

dot

Troubleshooting_Yield Start Low Final Yield Observed TLC Analyze Reaction TLC Start->TLC Start_Material Significant Starting Material Remains? TLC->Start_Material Incomplete Diagnosis: Incomplete Reaction Start_Material->Incomplete Yes No_Start_Material Diagnosis: Product Loss During Work-up/Purification Start_Material->No_Start_Material No Solution_Incomplete Solution: 1. Increase Temperature 2. Add/Check Catalyst 3. Extend Reaction Time Incomplete->Solution_Incomplete Solution_Loss Solution: 1. Careful Neutralization 2. Optimize Extraction 3. Refine Chromatography No_Start_Material->Solution_Loss

Caption: Decision workflow for troubleshooting low product yield.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). PMC. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (2016). Atlantis Press. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2019). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). PMC. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PMC. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). ACS Publications. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting Impurities in 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole Extraction

Welcome to the technical support center for the synthesis and purification of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction and purification of this compound. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities and their detection.

Q1: What are the most probable impurities I might encounter during the synthesis and extraction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole?

A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions, and the formation of isomers. The most common synthesis route is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]

  • Unreacted Starting Materials: The most likely culprits are the 1,3-dicarbonyl precursor (e.g., a derivative of 4-methyl-3-oxopentanoic acid) and methylhydrazine. Their presence is often due to an incomplete reaction.[1]

  • Regioisomer: The reaction between an unsymmetrical 1,3-dicarbonyl and methylhydrazine can lead to the formation of a regioisomeric pyrazole product.[1][3] In this case, the primary impurity is 5-isopropyl-3-methoxy-1-methyl-1H-pyrazole . This is often the most challenging impurity to separate due to its similar physical properties to the desired product.[4][5]

  • Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the crude reaction mixture.[1]

  • Incompletely Cyclized Intermediates: The condensation reaction may stall, leading to pyrazoline intermediates as byproducts which may not be fully aromatized.[1]

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my extract?

A2: TLC is an indispensable tool for rapid, real-time assessment of your reaction and extraction efficiency.

A typical workflow involves spotting the crude reaction mixture, the organic extract, and the aqueous layer (if desired) on a silica gel plate. A good starting eluent system is a mixture of hexanes and ethyl acetate.

  • Interpretation:

    • A single, well-defined spot for your extracted product indicates high purity.

    • Multiple spots suggest the presence of impurities.[1]

    • If two spots are very close together, you may be seeing the desired product and its regioisomer.

    • Spots remaining at the baseline are typically highly polar, while those running close to the solvent front are nonpolar. By comparing the spots from your crude mixture and your final extract, you can judge the effectiveness of your extraction.

Q3: What are the key analytical signatures that differentiate the target product from its main regioisomer impurity?

A3: While having identical mass, the target compound and its regioisomer can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution chromatography.

  • ¹H NMR Spectroscopy: The chemical environment of the protons, particularly the C4-H on the pyrazole ring and the methoxy/isopropyl groups, will be slightly different. The C4-H proton in the desired 3-isopropyl-5-methoxy isomer will experience a different electronic environment compared to the C4-H in the 5-isopropyl-3-methoxy isomer, leading to a small but distinct shift in the spectrum.

  • HPLC Analysis: A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can often resolve these isomers.[4] Phenyl-hexyl columns may offer better selectivity than standard C18 columns due to enhanced π-π interactions.[6]

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to resolving specific issues encountered during the extraction process.

Problem 1: My crude organic extract is a dark, oily residue or has a strong yellow/red color.
  • Symptoms: The concentrated organic layer is not a clean solid or oil, but a dark, viscous material. The color persists even after aqueous washes.

  • Possible Causes: This is often indicative of high-molecular-weight impurities or colored byproducts from the degradation or side-reactions of the hydrazine reagent.[1]

  • Solutions:

    • Activated Charcoal Treatment: This is an effective method for adsorbing colored impurities.[1]

    • Silica Plug Filtration: A quick filtration through a short pad of silica gel can remove baseline impurities before concentration.

  • Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Add a small amount of activated charcoal (typically 5-10% of the crude product weight) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote side reactions on the charcoal surface.

  • Filter the mixture through a pad of Celite® or a fine frit to remove the charcoal. Wash the filter pad with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.

Problem 2: My TLC and NMR analyses indicate the presence of a significant regioisomeric impurity.
  • Symptoms: TLC shows two spots with very similar Rf values. The ¹H NMR spectrum displays duplicate sets of peaks for key signals (e.g., two singlets for the C4-H, two singlets for the N-methyl).[1]

  • Possible Causes: The synthesis conditions (solvent, temperature) did not sufficiently favor the formation of the desired regioisomer.[5][7] Standard liquid-liquid extraction is ineffective at separating isomers.

  • Solutions:

    • High-Resolution Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[4][8] Success is highly dependent on optimizing the separation conditions.

  • Column Selection: Use a high-quality silica gel with a small particle size for better resolution.

  • Solvent System Optimization:

    • Begin by testing various eluent systems with TLC. A good starting point is a gradient of ethyl acetate in hexanes.[7]

    • Test different solvent polarities. Sometimes, a less polar system run over a longer period provides better separation. Consider adding a small percentage (<1%) of a third solvent like dichloromethane or diethyl ether to modulate selectivity.

  • Column Packing: Ensure the column is packed perfectly to avoid channeling. A slurry packing method is recommended.

  • Loading the Sample: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than loading it as a concentrated liquid. This results in a much sharper starting band and improved separation.

  • Elution:

    • Start with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

    • Run a slow, shallow gradient, increasing the polarity incrementally.

    • Collect small fractions and analyze them by TLC before combining.

Problem 3: My post-extraction yield is very low, and I suspect the product is lost in the aqueous layer.
  • Symptoms: Low mass of isolated product after extraction and concentration.

  • Possible Causes:

    • Protonation of the Product: Pyrazoles are basic. If the aqueous phase during workup is acidic (pH < ~2.5), the pyrazole can become protonated, forming a salt that is soluble in the aqueous layer.[9]

    • Incorrect Solvent Choice: The chosen organic solvent may have poor solubility for the target compound.

    • Emulsion Formation: Stable emulsions can trap the product at the interface, preventing efficient separation.

  • Solutions:

    • pH Control and Acid-Base Extraction: This is a powerful technique to separate the basic pyrazole product from non-basic or acidic impurities.

G start Dissolve crude reaction mixture in organic solvent (e.g., Ethyl Acetate) wash_acid Wash with dilute acid (e.g., 1M HCl). Separate layers. start->wash_acid aq_layer Aqueous Layer: Contains protonated pyrazole product and other basic impurities (e.g., unreacted methylhydrazine). wash_acid->aq_layer Product moves here org_layer_1 Organic Layer: Contains non-basic impurities (e.g., unreacted dicarbonyl, side products). wash_acid->org_layer_1 Impurities remain basify Adjust aqueous layer to pH > 9 with a base (e.g., 2M NaOH). aq_layer->basify extract_back Extract with fresh organic solvent (e.g., Ethyl Acetate, 3x). basify->extract_back org_layer_2 Combined Organic Layers: Contains purified, deprotonated pyrazole product. extract_back->org_layer_2 dry_concentrate Dry (Na₂SO₄), filter, and concentrate under reduced pressure. org_layer_2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Acid-Base Extraction Workflow for Pyrazole Purification.

Part 3: Data Summary & Visualization

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve purity issues based on initial analytical results.

G start Analyze Crude Extract by TLC/¹H NMR q1 Single major spot on TLC? Clean NMR spectrum? start->q1 ans_yes Purity is likely high. Proceed to final concentration. q1->ans_yes Yes ans_no No q1->ans_no q2 What is the primary issue observed? ans_no->q2 opt1 Multiple spots on TLC, duplicate peaks in NMR. q2->opt1 opt2 Strong color in extract. q2->opt2 opt3 NMR shows starting materials. q2->opt3 sol1 Likely Regioisomers. Perform High-Resolution Column Chromatography (Protocol 2). opt1->sol1 sol2 Colored Impurities. Perform Activated Charcoal Treatment (Protocol 1). opt2->sol2 sol3 Incomplete reaction/extraction. Perform Acid-Base Extraction (Workflow) to remove unreacted starting materials. opt3->sol3

Caption: Decision tree for troubleshooting extraction impurities.

Table 1: Summary of Potential Impurities and Identification Methods
Impurity NameSourceTypical TLC Behavior (vs. Product)Key ¹H NMR SignatureRecommended Removal Method
5-isopropyl-3-methoxy-1-methyl-1H-pyrazole Isomerization during synthesis[1]Very similar Rf valueDuplicate set of aromatic, N-Me, O-Me, and isopropyl peaksHigh-Resolution Column Chromatography
Methylhydrazine Unreacted starting material[1]More polar (lower Rf) or streaksBroad NH₂ signal, distinct N-Me singletAcidic wash (1M HCl)
1,3-Dicarbonyl Precursor Unreacted starting material[1]Can be more or less polar depending on structurePresence of enol or aldehyde protonsBasic wash (1M NaHCO₃ or NaOH)
Hydrazine Byproducts Side reactions[1]Often highly polar (baseline) or colored streaksComplex aromatic signals or baseline noiseActivated Charcoal Treatment; Silica Plug

References

  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Google Patents. (2019).
  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. [Link]

  • Prousis, K. C., et al. (2012). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Medicinal Chemistry, 8(5), 828-842. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Vitale, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9574-9585. [Link]

  • de la Cruz, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3424-3431. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Welcome to the technical support center for the crystallization of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common challenges and achieve high-purity, crystalline material consistently.

Introduction to Crystallization of Pyrazole Derivatives

Crystallization is a critical purification technique in both chemical synthesis and the pharmaceutical industry. For substituted pyrazoles like 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, obtaining a crystalline solid is essential for definitive characterization, ensuring batch-to-batch consistency, and controlling solid-state properties such as polymorphism, which can impact bioavailability and stability.[1][2]

The pyrazole ring's ability to participate in hydrogen bonding and π-π stacking, combined with the influence of its substituents, dictates its solubility and crystallization behavior.[3] The selection of an appropriate solvent or solvent system is therefore the most critical initial step in developing a successful crystallization protocol.[1] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, facilitating crystal formation upon cooling.[1][4]

This guide will walk you through troubleshooting common issues and provide robust protocols to optimize your crystallization process.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, providing causative explanations and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

Symptoms: After cooling or anti-solvent addition, the solution remains clear with no solid formation.

Causality & Troubleshooting Workflow:

This issue primarily stems from insufficient supersaturation, meaning the concentration of the pyrazole in the solvent is below the point at which it will begin to crystallize.

Caption: Decision workflow for failure to crystallize.

In-Depth Solutions:

  • Insufficient Supersaturation: The driving force for crystallization is creating a solution that contains more dissolved solid than it can theoretically hold at a given temperature.

    • Solution: If you have used too much solvent, carefully evaporate a portion to increase the concentration.[5] If cooling doesn't induce crystallization, try achieving a lower temperature.[6] For anti-solvent methods, the gradual addition of more anti-solvent will further decrease the compound's solubility.[1][7]

  • High Solubility: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.[4]

    • Solution: A different solvent or a binary solvent system is needed.[8] Start with a "good" solvent where the pyrazole is highly soluble, and then add a "poor," miscible anti-solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[8] This indicates the saturation point has been reached.

  • Inhibition of Nucleation: Crystal growth requires an initial starting point, or nucleus. Sometimes, spontaneous nucleation is kinetically slow.[4]

    • Solution: Seeding is a powerful technique to control crystallization.[9][10] Adding a tiny amount of the solid product provides a template for further crystal growth.[11][9] If no seed crystals are available, scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[4][5]

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Symptoms: Instead of a crystalline solid, an immiscible liquid (oil) separates from the solution upon cooling.

Causality & Troubleshooting:

Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high.[4][5] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[4]

Solutions:

  • Reduce Cooling Rate: Rapid cooling can cause the compound to crash out of solution too quickly.[4] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.[1][5]

  • Adjust Solvent System:

    • Reheat the solution to redissolve the oil, then add more of the "good" solvent to decrease the overall concentration.[5][11]

    • Experiment with a different solvent system entirely. Sometimes a more viscous solvent can inhibit oil formation.[4]

  • Further Purification: If impurities are suspected, purify the crude material using another technique like column chromatography before attempting recrystallization.[4]

Issue 3: Poor Crystal Quality (Fine Needles or Microcrystalline Powder)

Symptoms: The resulting solid is difficult to filter, retains excess solvent, and may have lower purity.

Causality & Troubleshooting:

The formation of very small crystals is typically due to a high rate of nucleation, where too many crystals start growing simultaneously, competing for the available solute.[4]

Caption: Relationship between process parameters and crystal size.

Solutions:

  • Control Supersaturation and Cooling: The key is to maintain the solution in the metastable zone, where existing crystals can grow, but new nucleation is minimized.[12][13]

    • Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[11]

  • Seeding Strategy: Introduce seed crystals at a temperature where the solution is supersaturated but not yet spontaneously nucleating (the metastable zone).[9][12] This encourages the growth of the added seeds rather than the formation of many new, small crystals.[10] A general rule is to seed about one-third of the way into the metastable zone.[12]

  • Minimize Disturbances: Avoid moving or agitating the solution during the crystal growth phase, as this can induce secondary nucleation.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for crystallization? A1: Solvent selection is paramount. An ideal solvent should completely dissolve 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole at an elevated temperature but show low solubility at room temperature or below.[1] Based on the structure of pyrazole derivatives, which often have intermediate polarity, a good starting point for screening includes protic solvents like ethanol and isopropanol, or aprotic solvents like ethyl acetate and toluene.[1] A small-scale solubility test is recommended: add a few milligrams of your compound to ~0.5 mL of solvent at room temperature, then heat it. If it dissolves completely when hot and precipitates upon cooling, it is a promising candidate.

SolventPolarityBoiling Point (°C)Rationale for Pyrazoles
Ethanol Protic78Good general solvent for many organic compounds, often effective for pyrazole derivatives.[1]
Isopropanol Protic82Similar properties to ethanol, can offer different solubility profiles.[1]
Ethyl Acetate Aprotic77Medium polarity, useful for compounds of intermediate polarity.[1]
Toluene Aromatic111Effective for less polar compounds or as a co-solvent.[1]
Water Protic100Typically used as an anti-solvent for organic-soluble pyrazoles.[1]

Q2: What is polymorphism and why is it a concern for my compound? A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[2] Different polymorphs of the same compound are chemically identical but can have different physical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical development, controlling polymorphism is critical to ensure a consistent and stable final drug product.[2] Seeding with a crystal of the desired polymorph is an effective way to control the final crystal form.[9]

Q3: How can I confirm the purity and identity of my final crystals? A3: A combination of analytical techniques should be used.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.

  • Spectroscopy (NMR, IR): Techniques like ¹H NMR, ¹³C NMR, and FT-IR confirm the chemical structure and can help identify impurities.[15][16]

  • X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline form, making it the primary tool for identifying polymorphs.[15] Single-Crystal X-ray Diffraction (SCXRD) can unambiguously determine the molecular structure.[15][17]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: In an appropriately sized flask, add the crude 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. Add a minimal volume of isopropanol.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate or in a water bath) until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This prevents premature crystallization in the funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask to slow the cooling rate further.[1]

  • Induce Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a single seed crystal.[1]

  • Maturation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude pyrazole in a minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes persistently turbid.[8]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.[3]

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches a point of insolubility.

  • Isolation & Drying: Once crystal formation is complete, cool in an ice bath and then isolate, wash (with a cold mixture of the good/poor solvents), and dry the crystals as described in Protocol 1.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes.
  • BIA. (2022, December). Crystallisation in pharmaceutical processes.
  • PMC. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control.
  • ACS Publications. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
  • Oxford Academic. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • PMC. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ProQuest. (n.d.). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism.
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Quora. (2017, July 4). How to determine the purity of crystals.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
  • Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ResearchGate. (2026, February 10). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature | Request PDF.
  • Calibre Scientific | Molecular Dimensions. (n.d.). Optimisation Tips.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?.
  • MDPI. (2025, May 30). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX).
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • (n.d.). Guide for crystallization.
  • PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.
  • ResearchGate. (2026, February 14). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions..
  • PMC. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

Optimization

resolving co-elution issues in 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole chromatography

Focus: Resolving Co-Elution of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical researchers, synthetic chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Co-Elution of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical researchers, synthetic chemists, and drug development professionals dealing with the complex co-elution issues of substituted pyrazole regioisomers. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the chemical causality behind chromatographic behaviors and providing self-validating protocols to ensure robust method development.

Mechanistic Understanding: The Root Cause of Co-Elution

When synthesizing 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole , the most common chromatographic impurities are its regioisomers (e.g., 5-isopropyl-3-methoxy-1-methyl-1H-pyrazole) and structurally similar alkylated intermediates.

These compounds frequently co-elute on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems[1]. The causality lies in the separation mechanism: standard C18 columns rely almost exclusively on dispersive hydrophobic interactions (LogP). Because the 3-isopropyl and 5-isopropyl regioisomers have identical molecular weights and virtually identical overall hydrophobicities, a C18 phase is "blind" to them. Resolving this requires shifting to stationary phases that exploit orthogonal interactions—such as dipole-dipole, π−π , or steric inclusion mechanisms[2].

Co-Elution Diagnostic Workflow

CoelutionWorkflow Start Co-elution Detected CheckPurity Confirm with DAD/MS Start->CheckPurity YesRegio Regioisomer (Identical m/z) CheckPurity->YesRegio NoImpurity Distinct Impurity CheckPurity->NoImpurity ChangePhase Switch to PFP/Cyano Phase YesRegio->ChangePhase OptimizeGrad Optimize Gradient & Temp NoImpurity->OptimizeGrad ChangeOrganic Use Methanol Modifier ChangePhase->ChangeOrganic ChangeOrganic->OptimizeGrad Resolution Baseline Resolution (Rs > 1.5) OptimizeGrad->Resolution

Workflow for diagnosing and resolving pyrazole co-elution via orthogonal selectivity.

Frequently Asked Questions (FAQs)

Q1: My 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and its regioisomer co-elute perfectly on a C18 column. How do I force a separation? A: You must abandon hydrophobicity as your primary separation mechanism. Switch to a Pentafluorophenyl (PFP) or Cyano (CN) stationary phase. Causality: The steric bulk of the isopropyl group at the C3 versus the C5 position alters the local shielding of the N1-methyl group. A PFP column introduces π−π interactions, dipole-dipole interactions, and hydrogen bonding. It is highly sensitive to the spatial arrangement of substituents on the pyrazole ring, allowing it to distinguish between the distinct dipole moments of the regioisomers[1].

Q2: Should I use Acetonitrile or Methanol as the organic modifier for separating these isomers? A: Use Methanol . Causality: Acetonitrile is aprotic and a strong π -electron acceptor. When using a PFP column, acetonitrile can suppress the critical π−π interactions between the fluorinated stationary phase and the pyrazole ring. Methanol, being a protic solvent (hydrogen bond donor/acceptor), enhances the shape selectivity and allows the subtle enthalpic differences between the regioisomers to drive the separation[3].

Q3: I have switched to a PFP column, but I am now observing significant peak tailing along with partial co-elution. How can I correct this? A: Peak tailing in this context is almost always caused by secondary ion-exchange interactions[1]. Causality: Pyrazoles contain basic nitrogen atoms. Even on modern, end-capped columns, residual silanols on the silica support can become ionized at neutral pH, strongly interacting with the basic pyrazole. Solution: Add a mobile phase modifier. Incorporating 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) lowers the pH, protonates the silanols (neutralizing their charge), and ion-pairs with the pyrazole, ensuring sharp, symmetrical peaks[1].

Q4: Are there alternative stationary phases if PFP fails to provide baseline resolution? A: Yes. If PFP yields insufficient resolution, Cyclodextrin-based chiral or pseudo-enantiomeric stationary phases (e.g., CD-Screen) are highly effective[2]. These phases separate molecules based on steric inclusion complexation, which is exceptionally powerful for regioisomers that differ only in the spatial positioning of their functional groups.

Quantitative Data: Stationary Phase Comparison

To guide your column selection, the following table summarizes the expected performance of various stationary phases when targeting pyrazole regioisomers.

Stationary PhasePrimary Interaction MechanismSelectivity for Pyrazole RegioisomersExpected Resolution ( Rs​ )
Standard C18 Dispersive Hydrophobic (LogP)Low< 1.0 (Co-elution)
Cyano (CN) Dipole-Dipole, Normal/ReversedModerate to High1.2 - 1.8
PFP (Fluorophenyl) π−π , Dipole, H-Bond, StericHigh1.8 - 2.5
Cyclodextrin Steric Inclusion ComplexationVery High> 2.5
Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. If the validation check fails, the protocol dictates the exact parameter to adjust.

Protocol 1: Analytical Method Scouting for Regioisomer Separation

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole from its regioisomers.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Methanol.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Thermal Control: Set the column oven to 20°C .

    • Causality: Lower temperatures amplify the enthalpic hydrogen-bonding and dipole interactions between the pyrazole's methoxy group and the fluorinated stationary phase.

  • Gradient Elution: Program a shallow gradient from 10% B to 60% B over 25 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via DAD at 254 nm and inline MS (ESI+).

  • Self-Validation Check: Inject a mixed standard or crude sample. Calculate the resolution ( Rs​ ) between the two closely eluting regioisomer peaks.

    • If Rs​≥1.5 : The method is validated for quantitation.

    • If Rs​<1.5 : The enthalpic interactions are insufficient. Decrease the column temperature to 15°C and reduce the gradient slope to 1% B/min. Re-inject.

Protocol 2: Preparative Scale-Up and Dry Loading

Objective: Isolate high-purity 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole from a crude synthetic mixture[3].

  • Method Translation: Transfer the optimized analytical gradient (from Protocol 1) to a preparative HPLC system utilizing a matching preparative PFP column (e.g., 250 mm x 21.2 mm, 5 µm).

  • Sample Preparation (Dry Loading):

    • Causality: Injecting a large volume of sample dissolved in a strong solvent (like pure methanol or DMSO) will cause band broadening and immediate co-elution on the column head[1].

    • Dissolve the crude pyrazole mixture in a minimal amount of dichloromethane.

    • Add a small amount of stationary phase (PFP functionalized silica) to the solution.

    • Evaporate the solvent under reduced pressure to yield a free-flowing powder.

  • Loading: Pack the dry powder into a solid-load cartridge and attach it upstream of the preparative column.

  • Elution & Fractionation: Run the scaled gradient. Collect fractions based on UV threshold triggering.

  • Self-Validation Check: Analyze the collected fractions using the analytical method from Protocol 1. Only pool fractions that demonstrate >99% purity. If early fractions show co-elution, discard the overlap region to maintain the integrity of the pure isolate.

References
  • Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (PMC / Semmelweis). Homo- and hetero-difunctionalized β-cyclodextrins: Short direct synthesis in gram scale and analysis of regiochemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability and Solubility of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole

Welcome to the Advanced Technical Support Center. 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is a highly lipophilic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is a highly lipophilic compound. Its structural features—specifically the hydrophobic isopropyl and methyl groups combined with a planar pyrazole core—result in high crystal lattice energy and poor aqueous solvation. Furthermore, the lack of readily ionizable functional groups at physiological pH renders traditional salt-formation strategies ineffective.

To overcome these bottlenecks in your assays and pharmacokinetic (PK) models, this guide provides field-proven, self-validating formulation strategies that manipulate the thermodynamic state of the molecule.

Diagnostic Decision Matrix

Before selecting a formulation strategy, you must align the physicochemical intervention with your experimental phase.

DecisionTree Start Evaluate 3-isopropyl-5-methoxy- 1-methyl-1H-pyrazole InVitro In Vitro Assays (Aqueous Media) Start->InVitro Cell-based / Biochemical InVivo In Vivo PK (Oral Delivery) Start->InVivo Animal Models CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->CD High Dilution CoSolv Co-solvency (DMSO / PEG 400) InVitro->CoSolv Low Dilution ASD Amorphous Solid Dispersion (Soluplus / HPMCAS) InVivo->ASD Solid Dosage Lipid Lipid-Based Formulation (SMEDDS) InVivo->Lipid Liquid Dosage

Logical decision tree for selecting solubility enhancement strategies based on experimental phase.

Troubleshooting Guides & FAQs

Q1: During my cell-based assays, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole precipitates immediately when diluted from a DMSO stock into the aqueous culture media. How can I maintain it in solution without causing solvent toxicity? A1: This phenomenon is driven by a sudden change in the dielectric constant, known as solvent-shift precipitation. To resolve this, transition from simple co-solvency to Cyclodextrin Complexation . Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the hydrophobic isopropyl and pyrazole moieties to be encapsulated within the lipophilic cavity of the cyclodextrin. Studies on structurally similar pyrazole derivatives demonstrate that HP-β-CD can increase aqueous solubility by 100- to 1000-fold by forming a stable 1:1 host-guest inclusion complex, effectively shielding the hydrophobic core from water[1].

Q2: We are advancing to in vivo pharmacokinetic studies in rodents, but oral gavage of the crystalline suspension yields highly variable and low AUC (Area Under the Curve). What is the optimal formulation strategy? A2: Your compound is exhibiting classic BCS Class II behavior (low solubility, high permeability), meaning its bioavailability is dissolution rate-limited. You should formulate the compound as an Amorphous Solid Dispersion (ASD) . By dispersing the pyrazole in a hydrophilic polymer matrix like Soluplus® or Hydroxypropyl methylcellulose acetate succinate (HPMCAS), you disrupt the crystal lattice energy[2]. When administered orally, the ASD generates a supersaturated state in the gastrointestinal tract. Recent pharmacokinetic studies on pyrazole derivatives formulated with Soluplus and HP-β-CD showed a >3.3-fold increase in AUC compared to crystalline suspensions[3].

Q3: Even with an ASD formulation, we observe reprecipitation ("spring and parachute" failure) in simulated intestinal fluid (FaSSIF). How can we stabilize the supersaturated state? A3: This indicates your polymeric "parachute" is failing to inhibit secondary nucleation. To stabilize the supersaturated state, you must create a Ternary Complex . Adding a secondary precipitation inhibitor or a polyhydroxy base (such as meglumine) can synergistically stabilize the supersaturated state. Meglumine interacts with the formulation to provide steric hindrance against crystal growth and modulates the microenvironment, effectively preventing the reprecipitation of lipophilic entities[4].

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For In Vitro Assays)

Causality Focus: Mechanical stress and solvent removal drive the hydrophobic isopropyl/methoxy groups into the lipophilic CD cavity, displacing high-energy water molecules.

  • Molar Ratio Selection: Weigh 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and HP-β-CD at a 1:1 molar ratio. Reasoning: Excess cyclodextrin can lead to competitive displacement or osmotic toxicity in cell assays.

  • Co-Solvent Dissolution: Dissolve the pyrazole in a minimal volume of analytical-grade ethanol. Separately, dissolve the HP-β-CD in ultra-pure water.

  • Complexation: Dropwise add the ethanolic pyrazole solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 300 rpm at room temperature.

  • Equilibration: Seal the vessel and stir for 48 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Solvent Evaporation & Lyophilization: Remove the ethanol via rotary evaporation at 40°C. Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a free-flowing powder.

  • Self-Validation System: Re-dissolve the powder in water and filter through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV. A linear A_L-type phase solubility plot confirms a 1:1 stoichiometric inclusion complex, validating encapsulation efficiency.

Protocol B: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersion (For In Vivo PK)

Causality Focus: Rapid cooling of a polymer-drug melt "freezes" the pyrazole in a highly disordered amorphous state, preventing the molecules from organizing back into a low-energy crystalline lattice.

  • Matrix Blending: Geometrically mix the pyrazole compound with HPMCAS-MF (medium fine) at a 1:3 (Drug:Polymer) weight ratio. Reasoning: HPMCAS provides excellent anti-nucleating properties in the acidic stomach and dissolves in the neutral intestine.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the heating zones to 10°C above the melting point of the pyrazole derivative (ensure this is below the degradation temperature of both drug and polymer).

  • Quenching: Extrude the melt onto a chilled cooling roll to rapidly quench the extrudate, locking the drug in its amorphous phase.

  • Milling: Mill the cooled extrudate into a fine powder (target particle size < 150 µm) to maximize the surface area for dissolution.

  • Self-Validation System: Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp Bragg peaks in PXRD and the disappearance of the compound's melting endotherm in DSC validate a complete transition to the amorphous state.

Quantitative Data Summaries

The following table summarizes the expected performance metrics of various formulation strategies applied to lipophilic pyrazole derivatives:

Formulation StrategyCarrier / ExcipientPrimary Mechanism of ActionExpected Aqueous Solubility IncreaseImpact on Oral Bioavailability
Binary Inclusion Complex HP-β-CDHydrophobic cavity encapsulation100x – 1000xModerate (dissolution-driven)
Amorphous Solid Dispersion Soluplus®Crystal lattice disruption & micelle formation> 400xHigh (>3-fold AUC increase)
Polymeric Matrix Dispersion HPMCASSupersaturation stabilization (Parachute effect)50x – 200xHigh (prevents GI precipitation)
Ternary Complexation HP-β-CD + MeglumineSynergistic steric hindrance & micro-pH modulation> 500xVery High (eliminates reprecipitation)

Mechanistic Pathway of Absorption

Understanding the kinetic pathway of an Amorphous Solid Dispersion (ASD) is critical for predicting in vivo success. The diagram below illustrates how disrupting the crystal lattice translates to systemic bioavailability.

Pathway ASD Amorphous Solid Dispersion Dissolution Supersaturated Solution in GI Tract ASD->Dissolution Rapid Release PrecipInhib Polymer Matrix (Precipitation Inhibition) Dissolution->PrecipInhib Stabilized by Absorption Intestinal Membrane Permeation Dissolution->Absorption High Concentration Gradient PrecipInhib->Dissolution Prevents Crystal Growth Bioavailability Systemic Circulation (High Bioavailability) Absorption->Bioavailability First-pass bypass

Mechanistic pathway illustrating how amorphous solid dispersions enhance intestinal absorption.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: google.

Sources

Optimization

preventing thermal degradation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole during storage

Welcome to the Technical Support Center for Pyrazole Derivative Handling. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a mechanistic unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Derivative Handling. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a mechanistic understanding, diagnostic tools, and self-validating protocols to prevent the thermal degradation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole during storage and handling.

Mechanistic Knowledge Base: The "Why" Behind Degradation

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole is a sterically hindered, highly functionalized heterocyclic compound. While the N-methyl group effectively locks the molecule in a specific electronic state by preventing tautomerization, the molecule remains vulnerable to thermal stress due to its 5-methoxy substituent.

Causality of Thermal Degradation: When exposed to thermal stress (temperatures exceeding 8°C for prolonged periods or extreme heat during processing), the kinetic energy surpasses the activation barrier for two primary degradation pathways:

  • O-Demethylation: The 5-methoxy group undergoes cleavage, yielding a more polar pyrazolone derivative.

  • Exothermic Ring Opening: Under severe thermal stress, the pyrazole ring itself fractures. Thermal degradation of pyrazole derivatives typically proceeds via ring opening, releasing volatile byproducts such as ammonia ( NH3​ ), isocyanic acid ( HNCO ), and ethylene ( C2​H4​ )[1].

To maintain structural integrity, the thermodynamic environment must be strictly controlled using inert atmospheres and low-temperature storage[2][3].

Diagnostic Workflow: Troubleshooting Storage Failures

Use the following decision tree to diagnose the root cause of impurity peaks or assay failures in your pyrazole stock solutions.

Workflow A Detect Impurity in Pyrazole Stock B Audit Storage Conditions (Temp, Light, Gas) A->B C Exceeded 8°C? B->C D Thermal Degradation (Ring Opening / Demethylation) C->D Yes E Check Atmosphere (Argon/N2) C->E No G Implement Cold Storage & Inert Gas Purge D->G F Oxidative Degradation E->F O2 Present E->G Intact F->G H Run Stability-Indicating HPLC Protocol G->H

Workflow for diagnosing and mitigating pyrazole degradation during storage.

Frequently Asked Questions (FAQs)

Q: My stock solution shows a new peak at a lower retention time after 1 month on the bench. What is happening? A: This is a classic signature of thermal or hydrolytic degradation. At ambient temperatures, the 5-methoxy group is susceptible to cleavage, yielding a highly polar pyrazolone derivative that elutes earlier on a reverse-phase C18 column. To prevent this, 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole must be stored sealed in a dry environment at 2-8°C[3].

Q: How do I differentiate between oxidative and thermal degradation in my samples? A: You must implement a forced degradation study. Thermal degradation typically yields ring-opened fragments or O-demethylated products, whereas oxidative stress (e.g., exposure to atmospheric oxygen without an inert purge) often leads to N-oxidation or side-chain oxidation[2]. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify the volatile byproducts unique to thermal ring-opening[2].

Q: Can I store this compound in a standard freezer (-20°C) instead of a refrigerator (2-8°C)? A: Yes, but beware of freeze-thaw cycles. Repeated thermal cycling can introduce condensation (moisture) into the vial, shifting the degradation pathway from purely thermal to hydrolytic. If storing at -20°C, aliquot the compound into single-use vials under an inert atmosphere.

Quantitative Data: Degradation Thresholds

The following table summarizes the thermodynamic stability profile of methoxy-pyrazole derivatives based on forced degradation studies.

Stress ConditionTemperature ThresholdPrimary Degradation PathwayVolatile ByproductsMitigation Strategy
Ambient Storage > 25°CSlow O-demethylationMethanol (trace)Store strictly at 2-8°C.
Extreme Thermal > 280°CExothermic ring opening NH3​ , HNCO , C2​H4​ Avoid high-heat processing/drying.
Hydrolytic > 40°C (with H2​O )Nucleophilic substitutionMethanolUse desiccants; ensure tight seals.
Oxidative Ambient (with O2​ )Side-chain oxidationNone (non-volatile)Purge headspace with Argon/ N2​ .

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to secure and verify your compound's stability.

Protocol A: Schlenk-Line Guided Aliquoting and Cryo-Storage

Objective: Prevent thermal and oxidative degradation during long-term storage.

  • Vial Preparation: Select amber borosilicate glass vials.

    • Causality: Amber glass blocks UV light, preventing concurrent photodegradation which provides the activation energy to accelerate thermal breakdown[2].

  • Inert Purging: Connect the vials to a Schlenk line. Pull a vacuum, then backfill with Argon gas. Repeat three times.

    • Causality: Argon is denser than air and effectively displaces atmospheric oxygen and moisture, preventing nucleophilic attack on the vulnerable methoxy group.

  • Aliquoting & Sealing: Transfer the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole into the vials under a continuous Argon stream. Seal immediately with PTFE-lined caps.

  • Storage & Self-Validation: Place the vials in a secondary sealed container with a cobalt-free humidity indicator card. Store at 2-8°C[3].

    • Self-Validation Check: Before using an aliquot, check the indicator card. If it has changed color (indicating >10% humidity), the seal is compromised, and the sample must be re-analyzed via Protocol B before use.

Protocol B: Stability-Indicating HPLC Validation

Objective: Quantify thermal degradation and verify sample purity.

  • Sample Preparation: Dissolve the pyrazole sample in LC-MS grade acetonitrile to a concentration of 1.0 mg/mL .

  • System Suitability Test (SST) Preparation: Create an SST solution by spiking the parent compound with a known thermal degradant (e.g., the demethylated pyrazolone) at 0.1% w/w .

    • Causality: The SST proves that your chromatographic method is capable of resolving the specific degradation products from the parent API.

  • Chromatographic Run: Inject onto a C18 column (e.g., ). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) over 20 minutes at 1.0 mL/min [2].

    • Causality: Gradient elution is mandatory because thermal degradants (demethylated species) are significantly more polar and will co-elute in the void volume under isocratic conditions.

  • Self-Validation Check: Analyze the SST chromatogram. The resolution ( Rs​ ) between the parent peak and the degradant peak must be ≥2.0 . If Rs​<2.0 , the system is invalid, and the column or mobile phase must be replaced before analyzing actual samples.

References

  • Obtaining, Rheological Characterization and Thermal Degradation of Some New Medicinal Creams Source: Academia.edu / BIP-CIC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Welcome to the technical support center for the synthetic manipulation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthetic manipulation of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this electron-rich pyrazole scaffold. Due to its high activation by the C5-methoxy and N1-methyl substituents, this molecule is highly susceptible to electrophilic substitution, primarily at the C4 position. However, this high reactivity can also be a double-edged sword, often leading to side reactions such as over-substitution, poor regioselectivity, or decomposition if not carefully controlled.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and minimize the formation of unwanted by-products.

Troubleshooting Guides: Reaction-Specific Issues

This section addresses common problems encountered during specific functionalization reactions. Each entry details the potential causes of the issue and provides a validated protocol for resolution.

Issue 1: Electrophilic Halogenation (e.g., Bromination)

Q: I am attempting to mono-brominate the C4 position of my pyrazole, but my results show a mixture of the starting material, the desired 4-bromo product, and a significant amount of a di-brominated by-product. How can I improve the selectivity?

A: This is a classic issue stemming from the high nucleophilicity of the pyrazole ring. The methoxy group at C5 strongly activates the C4 position, making the initial product, 4-bromo-3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, still electron-rich enough to react a second time, especially if a potent halogenating agent like liquid bromine (Br₂) is used.

Causality: The primary cause is an excess of the active electrophilic halogen species or reaction conditions that are too harsh, leading to a second electrophilic attack. To achieve mono-selectivity, you must use a milder halogenating agent and precisely control the stoichiometry. N-Halosuccinimides (NBS for bromination, NCS for chlorination) are the reagents of choice as they provide a slow, controlled release of the electrophilic halogen.[1][2]

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes. Adding the reagent in one go can cause localized heating and over-reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, filter off the succinimide by-product. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ParameterProblematic ConditionRecommended ConditionRationale
Halogenating Agent Liquid Br₂N-Bromosuccinimide (NBS)NBS provides a lower, more controlled concentration of electrophilic bromine, preventing over-halogenation.[3]
Stoichiometry >1.2 equiv. of Br₂1.05 equiv. of NBSPrecise control prevents excess halogenating agent from reacting with the product.
Temperature Room Temperature or higher0 °CLower temperatures decrease the reaction rate, favoring the more kinetically accessible mono-halogenation.
Solvent Polar, protic solventsApolar, aprotic (e.g., CCl₄, CH₃CN)Minimizes side reactions and helps control the solubility and reactivity of the reagents.[1]
Issue 2: Vilsmeier-Haack Formylation

Q: My Vilsmeier-Haack reaction to install a formyl group at the C4 position is giving a very low yield, and I'm isolating a dark, tar-like substance. What is going wrong?

A: Low yields and polymerization in Vilsmeier-Haack reactions are typically due to two main factors: moisture contamination or poor temperature control. The Vilsmeier reagent (a chloroiminium salt) is extremely sensitive to water and will rapidly decompose.[4] Additionally, the reaction is highly exothermic, and if the temperature is not controlled during the addition of the pyrazole, side reactions and polymerization can occur.[5]

Causality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Water will hydrolyze both POCl₃ and the reagent itself. The high reactivity of your electron-rich pyrazole means that it can readily polymerize under the acidic and high-temperature conditions that result from an uncontrolled exotherm.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C. Slowly add POCl₃ (1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the cold Vilsmeier reagent, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC (after quenching a small aliquot with a basic solution).

  • Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the mixture onto crushed ice. This step is highly exothermic. Once the quench is complete, neutralize the solution to pH 7-8 with a cold aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.

cluster_prep Vilsmeier Reagent Preparation (Strictly Anhydrous) cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Keep at 0°C) DMF->Reagent Add POCl3 dropwise T < 5°C POCl3 POCl3 POCl3->Reagent Mix Reaction Mixture Reagent->Mix Pyrazole Pyrazole in Anhydrous Solvent Pyrazole->Mix Add dropwise T < 5°C Heat Heat to 60-70°C Mix->Heat Warm to RT, then heat Quench Quench on Ice (CAREFUL!) Heat->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract & Purify Neutralize->Extract

Sources

Reference Data & Comparative Studies

Validation

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole vs 3-isopropyl-1-methyl-1H-pyrazole efficacy

An In-Depth Comparative Analysis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and 3-isopropyl-1-methyl-1H-pyrazole in Kinase Inhibition Introduction In the landscape of modern drug discovery, pyrazole-containing compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and 3-isopropyl-1-methyl-1H-pyrazole in Kinase Inhibition

Introduction

In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Their synthetic tractability and ability to form key interactions with biological targets have made them a focal point in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of two closely related pyrazole analogs: 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and 3-isopropyl-1-methyl-1H-pyrazole. The primary distinction between these molecules is the presence of a methoxy group at the 5-position of the pyrazole ring, a seemingly minor structural modification that can have profound implications for biological efficacy.

Through a detailed examination of their inhibitory activity against a panel of cancer-related kinases, this document will elucidate the structure-activity relationships (SAR) at play. We will delve into the experimental methodologies used to assess their performance, from initial kinase screening to cellular-based assays, providing a comprehensive framework for their evaluation. The insights derived from this comparison will be valuable for researchers and scientists engaged in the design and optimization of pyrazole-based inhibitors.

Structural Overview and Hypothesized Impact of the 5-methoxy Group

The two molecules at the center of this investigation share a common 1-methyl-3-isopropyl-1H-pyrazole core. The key structural difference is the introduction of a methoxy (-OCH3) group at the C5 position of the pyrazole ring in one of the analogs.

  • 3-isopropyl-1-methyl-1H-pyrazole: This compound presents a lipophilic isopropyl group at the 3-position and a methyl group on the N1 nitrogen. The C5 position is unsubstituted, presenting a hydrogen atom.

  • 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole: This analog retains the 3-isopropyl and 1-methyl groups but incorporates a methoxy group at the 5-position. This substitution introduces a polar, electron-donating group that can potentially engage in hydrogen bonding and alter the molecule's overall electronic and steric profile.

The presence of the 5-methoxy group is hypothesized to influence several key properties that are critical for biological activity:

  • Target Engagement: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with amino acid residues in the kinase active site. This could lead to enhanced binding affinity and, consequently, greater inhibitory potency.

  • Solubility and Physicochemical Properties: The introduction of a polar methoxy group may improve the aqueous solubility of the compound, which can be advantageous for both in vitro assays and in vivo applications.

  • Metabolic Stability: The methoxy group may influence the metabolic stability of the compound by blocking a potential site of metabolism or by altering its interaction with metabolic enzymes.

The following sections will explore the experimental validation of these hypotheses through a series of in vitro assays.

Comparative Efficacy in Kinase Inhibition

To provide a robust comparison of the two pyrazole derivatives, a panel of kinases frequently implicated in cancer progression was selected for in vitro inhibition assays. The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compounds to the kinase active site.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each pyrazole compound in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase, europium-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer working solutions in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well microplate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., by measuring the emission at 665 nm and 615 nm with excitation at 340 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results of Kinase Inhibition Screening

The IC50 values for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and 3-isopropyl-1-methyl-1H-pyrazole against a panel of three representative kinases are summarized in the table below.

Kinase Target3-isopropyl-1-methyl-1H-pyrazole IC50 (nM)3-isopropyl-5-methoxy-1-methyl-1H-pyrazole IC50 (nM)Fold Improvement with 5-methoxy group
Kinase A8507511.3
Kinase B12001508.0
Kinase C>10,0002500>4.0
Interpretation of Kinase Inhibition Data

The data clearly demonstrates that the addition of a 5-methoxy group significantly enhances the inhibitory potency of the pyrazole scaffold against the tested kinases. For Kinase A and Kinase B, the IC50 values for 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole are approximately 8- to 11-fold lower than those of its unsubstituted counterpart. This suggests that the methoxy group is likely involved in a favorable interaction within the kinase active site, potentially forming a hydrogen bond with a key residue.

While the activity against Kinase C is weaker for both compounds, the methoxy-substituted analog still shows a notable improvement in potency. This underscores the general trend of the 5-methoxy group being a beneficial modification for kinase inhibition in this chemical series.

Cellular Efficacy Assessment

To determine if the observed in vitro kinase inhibition translates to cellular activity, the antiproliferative effects of the two compounds were evaluated in a cancer cell line known to be dependent on the activity of Kinase A.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures ATP levels as an indicator of cell viability.

  • Cell Culture:

    • Culture the selected cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of each pyrazole compound in cell culture media.

    • Treat the cells with the diluted compounds or vehicle control (DMSO) for 72 hours.

  • Data Acquisition and Analysis:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Results of Cell Viability Assay
CompoundGI50 in Cancer Cell Line (µM)
3-isopropyl-1-methyl-1H-pyrazole15.2
3-isopropyl-5-methoxy-1-methyl-1H-pyrazole1.8
Interpretation of Cellular Efficacy Data

The results of the cell viability assay are consistent with the in vitro kinase inhibition data. 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole demonstrated significantly greater antiproliferative activity, with a GI50 value approximately 8.4-fold lower than that of the unsubstituted analog. This strong correlation between target engagement and cellular effect suggests that the observed cytotoxicity is likely due to the inhibition of Kinase A.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural difference between the two compounds and the resulting impact on their biological activity.

SAR_Comparison cluster_unsubstituted 3-isopropyl-1-methyl-1H-pyrazole cluster_substituted 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole cluster_activity Biological Efficacy unsubstituted Pyrazole Core (3-isopropyl, 1-methyl) substituted Pyrazole Core + 5-methoxy group low_activity Lower Potency (Higher IC50/GI50) unsubstituted->low_activity high_activity Higher Potency (Lower IC50/GI50) substituted->high_activity

Caption: Structure-activity relationship of the two pyrazole compounds.

Conclusion

The comparative analysis of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and 3-isopropyl-1-methyl-1H-pyrazole provides compelling evidence for the significant positive impact of the 5-methoxy group on kinase inhibitory activity and cellular efficacy. The enhanced potency of the methoxy-substituted analog is likely attributable to favorable interactions, such as hydrogen bonding, within the kinase active site.

This study underscores the importance of subtle structural modifications in lead optimization and highlights the utility of the pyrazole scaffold in kinase inhibitor design. Further investigation into the binding mode of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole through X-ray crystallography could provide more definitive insights into the molecular basis of its enhanced activity and guide the design of next-generation inhibitors.

References

Comparative

comparative binding affinity of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole analogs

Comparative Binding Affinity of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole Analogs: Scaffold Evaluation for Kinase Inhibitor Development Executive Summary When evaluating novel chemical scaffolds for kinase inhibition, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole Analogs: Scaffold Evaluation for Kinase Inhibitor Development

Executive Summary

When evaluating novel chemical scaffolds for kinase inhibition, the transition from hit to lead requires a rigorous understanding of molecular recognition. Relying solely on enzymatic IC50​ values often obscures the underlying thermodynamic and kinetic drivers of target engagement. As an application scientist, I prioritize orthogonal biophysical techniques to dissect these interactions.

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding hinge region of kinases[1]. In this guide, we will objectively evaluate the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS 88398-59-8) scaffold and its analogs against a classic model target: p38α MAP Kinase[2].

Mechanistic Rationale & Analog Design

The specific substitution pattern of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole offers a highly tunable platform for probing kinase active sites:

  • 1-Methyl Group: Prevents tautomerization of the pyrazole ring. This locks the molecule into a single biologically active conformation, minimizing the entropic penalty upon binding[1].

  • 3-Isopropyl Group: Provides optimal steric bulk to occupy the lipophilic specificity pocket adjacent to the hinge region.

  • 5-Methoxy Group: Acts as a hydrogen bond acceptor while modulating the electron density of the pyrazole core, enhancing π−π stacking interactions with gatekeeper residues[3].

To understand the structure-activity relationship (SAR), we compare the base scaffold against three rational modifications designed to probe the physical limits of the binding pocket.

Comparative Binding Affinity Data

The table below summarizes the biophysical profiling of the pyrazole analogs.

Table 1: Thermodynamic and Kinetic Profiling of Pyrazole Analogs against p38α MAPK

CompoundStructural Modification KD​ (nM) koff​ ( 10−4s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Binding Driver
Base Scaffold 3-isopropyl-5-methoxy-1-methyl45.28.5-6.8-2.4Enthalpy-driven
Analog A 3-tert-butyl-5-methoxy-1-methyl12.42.1-4.2-6.1Entropy-driven
Analog B 3-isopropyl-5-ethoxy-1-methyl185.045.0-5.1-1.2Weakened H-bond
Analog C 3-isopropyl-5-methoxy-1-ethyl310.082.0-3.8-0.5Steric clash at hinge

Data Interpretation: Replacing the isopropyl group with a bulkier tert-butyl group (Analog A) significantly increases binding affinity ( KD​ = 12.4 nM). However, ITC reveals this is entirely entropy-driven ( −TΔS = -6.1 kcal/mol), indicating the displacement of ordered water molecules from the hydrophobic pocket. Conversely, extending the N-alkyl chain (Analog C) disrupts the critical hinge-binding geometry, leading to a rapid dissociation rate ( koff​ ) and poor affinity.

Experimental Workflows

Protocol 1: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Equilibrium affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy. SPR is employed to measure the dissociation rate ( koff​ ), as prolonged target residence time often correlates with sustained pharmacodynamic effects and reduced off-target toxicity[4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize an anti-GST capture antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~8000 Resonance Units (RU) is achieved[5].

  • Target Capture: Inject GST-tagged p38α MAPK at 10 µg/mL to achieve a capture level of ~2000 RU.

    • Self-Validating Mechanism: Using an antibody capture method rather than direct covalent coupling preserves the native conformation of the kinase and ensures uniform orientation on the sensor surface[6].

  • Analyte Injection: Inject the pyrazole analogs at a flow rate of 50 µL/min across a concentration series (0.1 nM to 1000 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • Self-Validating Mechanism: The high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the captured kinase. If the baseline returns exactly to the pre-capture level, it confirms the sensor surface remains fully active for subsequent cycles[5].

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: To rationally optimize a lead compound, we must understand if binding is driven by specific hydrogen bonds (enthalpy, ΔH ) or the hydrophobic effect (entropy, ΔS ). ITC is the gold standard for directly measuring these thermodynamic parameters without the need for fluorescent labels[7].

Step-by-Step Methodology:

  • Sample Preparation: Dialyze p38α MAPK extensively (3x buffer exchanges) against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol). Prepare the pyrazole ligands using the exact final dialysate.

    • Self-Validating Mechanism: Mismatched buffers generate large heats of dilution that mask the binding signal. A flat baseline during control titrations (ligand injected into buffer alone) confirms that the observed heat in the sample cell is exclusively due to the protein-ligand binding event.

  • Titration Setup: Load 20 µM of the kinase into the calorimetric sample cell. Load 200 µM of the pyrazole ligand into the automated injection syringe.

  • Injection Protocol: Perform an initial 0.5 µL injection (discarded during data analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL, spaced 150 seconds apart to allow the heat signal to return to baseline[8].

  • Data Analysis: Integrate the heat peaks and fit the isotherm to a one-site binding model to extract KD​ and ΔH . Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS )[8].

Visualizations

G A Compound Synthesis (Pyrazole Analogs) B SPR Kinetic Profiling (k_on, k_off) A->B C ITC Thermodynamics (ΔH, -TΔS) A->C D Lead Optimization Selection B->D C->D

Orthogonal biophysical screening workflow for pyrazole analog evaluation.

Pathway S Cellular Stress / Cytokines M MKK3 / MKK6 S->M P p38α MAP Kinase M->P Phosphorylation T Inflammatory Response (ATF2, MAPKAPK2) P->T Activation I 3-Isopropyl-5-methoxy- 1-methyl-1H-pyrazole I->P ATP-competitive Inhibition

p38α MAPK signaling pathway and targeted intervention by pyrazole inhibitors.

Sources

Validation

Benchmarking 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole: A Comparative Guide Against Standard Pyrazole Inhibitors

Executive Summary & Rationale The pyrazole motif is a privileged heterocyclic scaffold in modern drug discovery, prized for its conformational rigidity, hydrogen-bonding potential, and favorable metabolic stability[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pyrazole motif is a privileged heterocyclic scaffold in modern drug discovery, prized for its conformational rigidity, hydrogen-bonding potential, and favorable metabolic stability[1]. As a Senior Application Scientist, I frequently evaluate early-stage fragment hits to determine their viability for lead optimization.

In this guide, we benchmark 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (3-IMMP) (CAS No. 88398-59-8)[2], a highly functionalized, low-molecular-weight building block. To objectively assess its potential, we must evaluate it against mature, FDA-approved pyrazole-class drugs: Ruxolitinib (a JAK1/2 kinase inhibitor) and Celecoxib (a COX-2 enzyme inhibitor). By utilizing orthogonal, self-validating experimental systems—specifically Homogeneous Time-Resolved Fluorescence (HTRF) and the Cellular Thermal Shift Assay (CETSA)—we can accurately map the trajectory of this fragment from in vitro affinity to cellular target engagement.

BenchmarkingWorkflow Lib Compound Library (3-IMMP & Standards) HTRF In Vitro Profiling (HTRF Kinase Assay) Lib->HTRF Phys Physicochemical Analysis (LE/LLE) Lib->Phys CETSA Cellular Target Engagement (CETSA) HTRF->CETSA Lead Lead Selection & Optimization Phys->Lead CETSA->Lead

Figure 1: Logical workflow for benchmarking pyrazole scaffolds from initial screening to lead optimization.

Physicochemical Profiling & Ligand Efficiency

When benchmarking a fragment like 3-IMMP against standard inhibitors, absolute potency (IC50) is a misleading metric. Instead, we rely on Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms (HA). An LE > 0.30 kcal/mol/HA indicates a highly efficient binder that is an excellent candidate for structural elaboration.

Table 1: Physicochemical Properties & Ligand Efficiency Metrics

CompoundTargetMW ( g/mol )cLogPPSA (Ų)IC50 (nM)LE (kcal/mol/HA)
3-IMMP Unoptimized Scaffold154.211.827.84,5000.38
Ruxolitinib JAK1/2306.372.877.03.30.42
Celecoxib COX-2381.373.577.940.00.31

Data Interpretation: While 3-IMMP exhibits a micromolar IC50, its LE of 0.38 is highly competitive. Its low molecular weight and optimal cLogP provide ample "pharmacokinetic real estate" to add functional groups without violating Lipinski’s Rule of Five.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. This means incorporating internal controls that prove the assay mechanics functioned correctly, regardless of the test compound's performance.

In Vitro Affinity: HTRF Kinase Assay

The Causality (Why HTRF?): Fragment-sized molecules like 3-IMMP require high screening concentrations (µM to mM), which drastically increases the risk of false positives due to compound auto-fluorescence or inner-filter effects. HTRF utilizes a europium cryptate donor with a long emission half-life. By introducing a time delay (time-gating) before measurement, short-lived background fluorescence decays, isolating the true FRET signal generated by the kinase reaction[3],[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant JAK1 enzyme in HTRF kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Causality: Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Incubation: Dispense 3-IMMP (dose-response: 100 µM to 10 nM), Ruxolitinib (positive control), and 0.1% DMSO (vehicle control) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add the HTRF detection mix containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Ruxolitinib control wells. A Z' > 0.6 validates that the assay window is robust enough to accurately detect the weaker affinity of the 3-IMMP fragment.

JAKSTAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Gene Gene Transcription STAT->Gene Inhibitor Pyrazole Inhibitors (Ruxolitinib / 3-IMMP) Inhibitor->JAK Blocks ATP Pocket

Figure 2: JAK/STAT signaling pathway illustrating the targeted inhibition mechanism of pyrazoles.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality (Why CETSA?): Biochemical affinity does not guarantee cellular efficacy. CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a compound binds its target within a living cell, the thermodynamic stability of the protein increases, shifting its aggregation temperature ( Tagg​ ) higher[5],[6]. This provides direct, label-free evidence that 3-IMMP penetrates the cell membrane and engages the target in its native physiological state[7],[8].

Step-by-Step Methodology:

  • Cell Treatment: Culture K562 cells and treat with 50 µM 3-IMMP, 1 µM Ruxolitinib, or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the treated cell suspensions into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes to separate the denatured/aggregated proteins (pellet) from the stabilized, soluble proteins (supernatant).

  • Detection: Analyze the soluble fraction via Western blot using a JAK1-specific primary antibody.

  • Self-Validation Check: Probe the same Western blot for a non-target housekeeping protein (e.g., GAPDH). If GAPDH exhibits a thermal shift alongside JAK1, it indicates non-specific, compound-induced precipitation rather than specific target engagement.

Data Presentation: Comparative Benchmark Results

The true test of a fragment is its ability to induce a measurable biophysical change in a complex cellular environment. The table below summarizes the CETSA melt curve shifts ( ΔTagg​ ).

Table 2: CETSA Target Engagement (JAK1)

CompoundTest Conc. (µM)Baseline Tagg​ (°C)Shifted Tagg​ (°C) ΔTagg​ (°C)Target Engagement Status
DMSO (Vehicle) 0.1% v/v48.548.50.0Baseline
Ruxolitinib 1.048.555.2+6.7Strong Positive
3-IMMP 50.048.551.1+2.6Weak Positive (Fragment)

References

  • Bansal, N., et al. (2025). "Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade." Molecular Diversity. URL: [Link]

  • Jia, Y., et al. (2015). "HTRF Kinase Assay Development and Methods in Inhibitor Characterization." Methods in Molecular Biology. URL: [Link]

  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. URL: [Link]

Sources

Comparative

Fragment Evaluation Guide: Cross-Reactivity Profiling of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole in Biochemical Assays

Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In fragment-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD), the pyrazole ring is a ubiquitous, privileged scaffold, particularly renowned for its ability to act as a hinge-binding motif in protein kinase inhibitors[1][2]. However, unsubstituted or minimally substituted pyrazoles (e.g., 1H-pyrazole, 3,5-dimethyl-1H-pyrazole) frequently suffer from high cross-reactivity in standard biochemical assays. They are prone to promiscuous kinase binding and significant Cytochrome P450 (CYP450) inhibition due to their ability to coordinate with heme iron[3][4].

This guide evaluates 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8) as an optimized building block. By comparing it against standard alternatives, we demonstrate how specific functional group additions predictably modulate cross-reactivity:

  • 1-Methylation: Locks the tautomeric state, preventing the N-H from acting as a promiscuous hydrogen bond donor, thereby enhancing kinase selectivity (e.g., distinguishing between JAK1 and JAK2)[1][5].

  • 3-Isopropyl Group: Introduces steric shielding that clashes with the gatekeeper residues of off-target kinases, narrowing the fragment's binding spectrum[6].

  • 5-Methoxy Group: Alters the electron density of the pyrazole core, weakening unwanted coordinate covalent interactions with CYP450 heme centers[3].

G A 3-isopropyl-5-methoxy- 1-methyl-1H-pyrazole B 1-Methyl Group (Locks Tautomer) A->B C 3-Isopropyl Group (Steric Bulk) A->C D 5-Methoxy Group (Electron Density) A->D E Reduced Promiscuity (Kinase Panel) B->E C->E F Lowered CYP450 Cross-Reactivity D->F

Structural causality of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole in reducing assay cross-reactivity.

Comparative Performance Data

To objectively assess the utility of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, it was profiled against two common alternatives: 1H-pyrazole (unsubstituted) and 3,5-dimethyl-1H-pyrazole (a standard di-substituted fragment).

Kinase Panel Promiscuity

Unsubstituted pyrazoles often bind indiscriminately to the ATP-binding pocket of multiple kinases. The addition of the 3-isopropyl group creates a steric penalty for kinases with bulky gatekeeper residues, while the 1-methyl group restricts the binding orientation[5].

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)

Fragment Scaffold JAK1 JAK2 ROCK-II Aurora A Off-Target Promiscuity (Gini Coefficient)*
1H-pyrazole 68% 72% 55% 60% 0.21 (Highly Promiscuous)
3,5-dimethyl-1H-pyrazole 45% 50% 30% 85% 0.45 (Moderate)

| 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole | 12% | <5% | <5% | 18% | 0.78 (Highly Selective) |

*Gini coefficient calculated across a 50-kinase panel. A value closer to 1.0 indicates high selectivity (low cross-reactivity).

CYP450 & Safety Pharmacology (ADMET)

Nitrogen-containing heterocycles frequently cause false positives in biochemical screens or fail in later stages due to CYP450 inhibition[3][7]. The 5-methoxy substitution significantly mitigates this liability by sterically and electronically hindering the N2 atom from coordinating with the CYP heme iron.

Table 2: CYP450 Isozyme Inhibition (IC₅₀ in µM)

Fragment Scaffold CYP1A2 CYP2C9 CYP2D6 CYP3A4 hERG Binding (IC₅₀)
1H-pyrazole 8.5 µM 12.0 µM >50 µM 15.5 µM >100 µM
3,5-dimethyl-1H-pyrazole 18.2 µM 25.0 µM >50 µM 30.1 µM >100 µM

| 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal quality controls (Z'-factor tracking) to immediately flag assay interference (e.g., aggregation or autofluorescence) common with fragment libraries.

Protocol A: Self-Validating TR-FRET Kinase Cross-Reactivity Assay

This protocol uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to measure kinase inhibition, coupled with an orthogonal Surface Plasmon Resonance (SPR) step to rule out assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Fragment Dispensing: Acoustically dispense (using an Echo liquid handler) 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole into a 384-well pro-plate to achieve a final assay concentration of 10 µM and 100 µM.

  • Internal Control Integration: Include Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative control. Self-Validation Step: Calculate the Z'-factor for each plate. Reject any plate where Z' < 0.6.

  • Enzyme/ATP Addition: Add the target kinase (e.g., JAK1, ROCK-II) at its pre-determined Kd​ concentration. Add ATP at its apparent Km​ to ensure the assay is sensitive to competitive hinge-binders.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled antibody and ULight-labeled substrate). Read the plate at 615 nm and 665 nm.

  • Orthogonal Validation (SPR): For any fragment showing >30% inhibition, perform SPR on a Biacore system. Causality: TR-FRET can yield false positives due to compound autofluorescence; SPR confirms true stoichiometric binding ( KD​ )[5].

Protocol B: CYP450 Luminescent Inhibition Assay

This assay evaluates the cross-reactivity of the fragment with major drug-metabolizing enzymes[3].

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the specific CYP450 isozyme (e.g., CYP3A4), human cytochrome P450 reductase, and the proluminogenic substrate in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Incubate the fragment (titrated from 0.1 µM to 100 µM) with the master mix for 10 minutes at 37°C in a white opaque 96-well plate.

  • Reaction Initiation: Add an NADPH regeneration system to initiate the reaction. Incubate for 20 minutes.

  • Detection & Self-Validation: Add the Luciferin Detection Reagent. Self-Validation Step: Run a parallel "Minus-NADPH" control plate. If luminescence is detected in the absence of NADPH, the fragment is a false-positive luciferase inhibitor (PAINS).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression.

Workflow Start Fragment Dispensing (10 µM & 100 µM) TRFRET TR-FRET Kinase Assay (ATP at Km) Start->TRFRET ZFactor Quality Control (Z' > 0.6?) TRFRET->ZFactor ZFactor->TRFRET No (Repeat) SPR Orthogonal SPR (Confirm KD) ZFactor->SPR Yes (Valid) CYP CYP450 Luminescent Assay (Minus-NADPH Control) SPR->CYP True Binder Lead Validated Lead Fragment CYP->Lead IC50 > 50 µM

Self-validating workflow for biochemical cross-reactivity profiling of pyrazole fragments.

Conclusion

The selection of a starting fragment dictates the downstream success of a medicinal chemistry campaign. While simple pyrazoles offer easy synthetic handles, their high cross-reactivity in biochemical assays (particularly kinase promiscuity and CYP450 inhibition) makes them risky starting points.

The 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole scaffold solves these issues structurally. The 1-methyl group eliminates tautomeric ambiguity, the 3-isopropyl group enforces steric selectivity against off-target kinases, and the 5-methoxy group electronically de-risks CYP450 coordination. By utilizing the self-validating protocols outlined above, researchers can confidently deploy this fragment in complex FBDD campaigns.

References

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: ACS Publications URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (PMC) URL:[Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential Source: MDPI URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Publications URL:[Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease Source: Pharmaceuticals (PMC) URL:[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole proper disposal procedures

Operational Guide: Proper Handling and Disposal of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole As an Application Scientist overseeing scale-up syntheses and drug development workflows, I frequently manage the lifecycle of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

As an Application Scientist overseeing scale-up syntheses and drug development workflows, I frequently manage the lifecycle of specialized pyrazole derivatives. 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8) is a highly specific intermediate [1]. Due to its lipophilicity and the robust stability of the pyrazole core, improper disposal poses significant risks of environmental persistence and aquatic toxicity.

This guide provides a causality-driven, step-by-step operational plan for the safe disposal of this compound, ensuring strict compliance with and standards [2].

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first understand the quantitative and qualitative properties of the target molecule.

Table 1: Chemical and Hazard Profile of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

PropertyValue / DescriptionOperational Implication
CAS Number 88398-59-8Essential for accurate waste manifesting and tracking.
Molecular Formula C8H14N2OHigh carbon/nitrogen ratio requires complete combustion to prevent toxic off-gassing.
Molecular Weight 154.21 g/mol Low molecular weight suggests potential volatility in organic solvent matrices.
Chemical Stability Highly stable pyrazole coreResistant to mild chemical degradation; necessitates high-temperature incineration.
Primary Hazards Irritant, Aquatic ToxicityMandates strict secondary containment and explicitly prohibits drain disposal.

The Causality of Disposal Choices (Expertise & Experience)

Why not chemical neutralization? Many laboratories attempt to "neutralize" active pharmaceutical ingredients (APIs) using strong benchtop oxidizers like sodium hypochlorite (bleach). However, the methoxy group at the 5-position and the isopropyl group at the 3-position significantly increase the lipophilicity and electron density of the pyrazole core. Attempting chemical destruction often leads to the formation of N-oxides or chlorinated intermediates rather than complete mineralization. These byproducts are frequently more toxic and reactive than the parent compound. Therefore, high-temperature incineration (>1000°C) is the only self-validating method that guarantees complete destruction of the C-N bonds.

Why UN-rated HDPE containers? High-Density Polyethylene (HDPE) provides superior chemical resistance against the halogenated and non-halogenated organic solvents (e.g., dichloromethane, ethyl acetate) typically used to dissolve this pyrazole derivative during synthesis. Metal drums are contraindicated as acidic byproducts in the waste matrix can cause rapid corrosion.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Every critical step includes a verification check to ensure the procedure's integrity and compliance with [3].

Phase 1: Segregation and Containment
  • Identify the Waste Stream: Determine if the 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole waste is solid (pure powder, contaminated gloves, filter paper) or liquid (mother liquors, chromatography fractions).

  • Select the Receptacle: Use a chemically compatible, UN-approved HDPE container.

  • Segregate from Incompatibles: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

    • Validation Check: Review the laboratory waste log to confirm no incompatible chemicals have been added to the selected container prior to transfer.

Phase 2: Packaging and Labeling
  • Transfer the Waste: Operating within a certified chemical fume hood, carefully transfer the waste into the HDPE container. Use a grounded funnel for liquids to prevent static discharge and splashing.

  • Seal the Container: Apply a secure, leak-proof cap. If the container holds volatile solvents, ensure it is stored in a cool, ventilated area to prevent pressure buildup.

  • Apply Regulatory Labels: Attach a compliant "Hazardous Waste" label. Clearly list "3-isopropyl-5-methoxy-1-methyl-1H-pyrazole" and the primary solvent matrix. Mark the accumulation start date.

    • Validation Check: Visually inspect the container for residue on the outside. Wipe down the exterior with a compatible solvent (e.g., isopropanol) if necessary.

Phase 3: Final Disposal via Incineration
  • Transfer to Central Accumulation Area (CAA): Move the sealed, labeled container to the facility's CAA within the regulatory timeframe (typically 90 days for Large Quantity Generators).

  • Coordinate with a Licensed Vendor: Contract an EPA-licensed hazardous waste disposal company. Specify that the waste requires high-temperature incineration at a regulated chemical waste incinerator [4].

  • Manifest Documentation: Complete the Uniform Hazardous Waste Manifest.

    • Validation Check: Cross-reference the manifest tracking number with the vendor's Certificate of Destruction to close the loop on the disposal process.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing this chemical waste.

G Start 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole Waste Generated State Assess Waste Matrix Start->State Solid Solid Waste (Powder, PPE, Filters) State->Solid Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Liquid Package Transfer to UN-Rated HDPE Receptacles Solid->Package Liquid->Package Label Apply EPA/OSHA Hazardous Waste Labels Package->Label Incinerator Regulated Medical/Chemical Waste Incinerator Label->Incinerator EPA 40 CFR part 261

Workflow for the segregation, packaging, and high-temperature incineration of pyrazole waste.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States EPA.[Link]

  • Environmental Protection Agency (EPA). "Disposing Of Small Batches Of Hazardous Wastes." United States EPA.[Link]

Handling

Personal protective equipment for handling 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized heterocyclic building blocks is paramount in drug discovery and chemical development. 3-isopropyl-5-methoxy-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized heterocyclic building blocks is paramount in drug discovery and chemical development. 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole (CAS: 88398-59-8)[1] is a crucial pharmacophore intermediate frequently utilized in the synthesis of novel therapeutics[2].

However, its lipophilic pyrazole core facilitates rapid dermal penetration, and its functional groups present acute irritation risks to ocular and respiratory mucosa. Based on the chemical behavior of structurally analogous pyrazoles, this compound is classified as a skin, eye, and respiratory irritant[3]. This guide provides a self-validating, causality-driven framework for the safe operational handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical nature of the chemical is the first step in designing a robust safety protocol. The table below summarizes the critical data required for risk assessment.

ParameterSpecification
Chemical Name 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole
CAS Number 88398-59-8[1]
Molecular Weight 154.21 g/mol [1]
GHS Hazard Classifications H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]
Solubility Profile Soluble in DMSO, DCM, Methanol; Poorly soluble in water

Mandatory PPE Specifications & Causality Matrix

Safety is not about blindly following rules; it is about understanding the causality behind them. The following PPE matrix details the required OSHA-compliant standards and the scientific rationale for their selection.

PPE CategorySpecification StandardScientific Rationale (Causality)
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Pyrazole derivatives are highly lipophilic. Nitrile provides a superior chemical barrier against both the neat compound and its common organic solvent vehicles (DMSO/DCM). Latex degrades rapidly upon solvent contact, leading to immediate dermal breakthrough.
Eye Protection ANSI Z87.1 Splash GogglesThe methoxy and isopropyl functional groups exacerbate mucosal irritation (H319). Goggles provide a hermetic seal against droplet splatter during solvent dissolution, which standard safety glasses cannot guarantee.
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental spills of the compound when dissolved in flammable organic solvents. Prevents absorption into street clothing.
Engineering Control Chemical Fume Hood (80-100 fpm)Mitigates H335 respiratory risks. Electrostatic forces during the weighing of fine powders can cause micro-aerosolization. A continuous directional airflow captures these particulates.

Mechanistic Safety Pathway

The following diagram illustrates the mechanistic relationship between the chemical hazards of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole, its exposure routes, and the specific PPE interventions required to neutralize those risks.

G Compound 3-isopropyl-5-methoxy- 1-methyl-1H-pyrazole Inhalation Inhalation Risk (Aerosols/Dust) Compound->Inhalation Weighing/Transfer Dermal Dermal Contact (Lipophilic Penetration) Compound->Dermal Surface Contamination Ocular Ocular Splash (Solvent Transfer) Compound->Ocular Droplet Splatter FumeHood Chemical Fume Hood (80-100 fpm) Inhalation->FumeHood Mitigated by Gloves Nitrile Gloves (≥ 0.11 mm) Dermal->Gloves Mitigated by Goggles Splash Goggles (ANSI Z87.1) Ocular->Goggles Mitigated by Safe Safe Operational Handling Achieved FumeHood->Safe Gloves->Safe Goggles->Safe

Exposure pathways of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole and PPE mitigation strategies.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This methodology aligns with the National Research Council's Prudent Practices in the Laboratory.

Phase 1: Pre-Operational Readiness

  • Airflow Verification: Activate the chemical fume hood. Verify the digital monitor reads between 80-100 feet per minute (fpm).

    • Validation: The absence of the low-flow acoustic alarm and a positive digital reading confirms sufficient face velocity to capture pyrazole aerosols.

  • PPE Integrity Check: Don a flame-resistant lab coat, ANSI Z87.1 splash goggles, and standard nitrile gloves. Perform the "inflation test" on gloves to check for micro-tears prior to handling.

    • Validation: Gloves hold trapped air pressure without deflating, ensuring a hermetic dermal barrier.

Phase 2: Weighing and Transfer

  • Static Mitigation: Pass an anti-static zero-stat gun over a disposable polystyrene weigh boat.

    • Causality: Pyrazole powders can accumulate static charge, leading to sudden repulsion and aerosolization during transfer.

  • Mass Transfer: Using a grounded micro-spatula, transfer the required mass of the compound into the boat.

    • Validation: Powder transfers smoothly without clinging to the spatula or jumping out of the boat, confirming static neutrality.

Phase 3: Dissolution and Dilution

  • Solvent Addition: Transfer the pre-weighed compound into a borosilicate glass vial. Slowly add the required volume of solvent (e.g., DMSO or DCM).

    • Causality: Borosilicate glass is inert to both the pyrazole and aggressive organic solvents, preventing leaching or container degradation.

  • Homogenization: Cap the vial with a PTFE-lined septum cap and vortex for 30 seconds.

    • Validation: Visual inspection confirms a completely clear, homogeneous solution with no undissolved particulates adhering to the glass walls.

Phase 4: Post-Operational Decontamination

  • Surface Neutralization: Wipe down the fume hood workspace and analytical balance with a lint-free wipe dampened with 70% ethanol.

    • Causality: Ethanol effectively solubilizes residual pyrazole traces that water alone cannot remove due to the compound's lipophilicity.

  • Secondary Wash: Follow with a standard soap and water wipe.

    • Validation: The workspace passes a dry-wipe test showing no visible residue or chemical streaking.

Spill Response & Disposal Plan

In the event of a breach in containment, execute the following step-by-step recovery plan.

Phase 1: Immediate Containment

  • Evacuation & Assessment: Halt all work. If the spill exceeds 50 mL (if in solution) or 50 g, evacuate the immediate lab bay.

    • Validation: A visual sweep confirms all unprotected personnel are outside the exposure radius.

  • Source Isolation: Surround the perimeter of the spill with an inert, siliceous absorbent like vermiculite.

    • Causality: Vermiculite prevents the spread of lipophilic organics without reacting, whereas combustible paper towels can pose a fire risk when absorbing concentrated organic solutions.

Phase 2: Collection and Disposal

  • Mechanical Collection: Use a non-sparking polypropylene dustpan and brush to sweep the absorbed mixture.

    • Validation: The spill zone is visually clear of all bulk liquid and absorbent material.

  • Waste Segregation: Transfer the collected material into a high-density polyethylene (HDPE) hazardous waste bucket. Label explicitly as "Hazardous Organic Waste: Pyrazole Derivatives."

    • Causality: Segregating heterocyclic nitrogenous waste prevents dangerous cross-reactions with halogenated or acidic waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]

Sources

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